molecular formula C11H6BrNO4 B1331843 6-bromoquinoline-2,4-dicarboxylic Acid CAS No. 250641-14-6

6-bromoquinoline-2,4-dicarboxylic Acid

Cat. No.: B1331843
CAS No.: 250641-14-6
M. Wt: 296.07 g/mol
InChI Key: DEAWSKJTMZXPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinoline-2,4-dicarboxylic Acid (CAS 250641-14-6) is a high-value brominated quinoline derivative that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 11 H 6 BrNO 4 and a molecular weight of 296.07 g/mol, is characterized by the presence of two carboxylic acid groups and a bromine atom on its quinoline scaffold . This unique structure makes it a critical precursor in medicinal chemistry for the development of novel active pharmaceutical ingredients (APIs) and complex molecules . In research applications, it is primarily used as a key intermediate in synthesis and pharma applications . The bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex substituents. Simultaneously, the carboxylic acid groups can be readily functionalized into esters, amides, or other derivatives, allowing researchers to fine-tune the molecule's properties and explore structure-activity relationships (SAR) . We supply this compound as a high-purity material, typically ≥98% or ≥99% as determined by advanced analytical techniques including HPLC, LCMS, GCMS, and 1 H/ 13 C NMR . For safe handling, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research and laboratory use only by technically qualified individuals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-bromoquinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAWSKJTMZXPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358839
Record name 6-bromoquinoline-2,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250641-14-6
Record name 6-bromoquinoline-2,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromoquinoline-2,4-dicarboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures in the current literature, this document outlines a proposed synthetic route based on the well-established Pfitzinger reaction. Furthermore, predicted characterization data, including spectroscopic profiles, are presented to aid researchers in the identification and analysis of this target molecule. This guide is intended to serve as a valuable resource for professionals engaged in organic synthesis and drug discovery.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic functionalization of the quinoline ring is a critical aspect of medicinal chemistry, enabling the modulation of the therapeutic properties of these compounds. The presence of a bromine atom and two carboxylic acid moieties in this compound offers multiple points for further chemical modification, making it an attractive building block for the synthesis of novel bioactive molecules.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[2] By utilizing 5-bromoisatin and pyruvic acid as the starting materials, the target molecule can be synthesized.

Reaction Scheme

The proposed Pfitzinger reaction proceeds through the base-catalyzed condensation of 5-bromoisatin with pyruvic acid, followed by cyclization and dehydration to form the quinoline ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Bromoisatin 5-Bromoisatin Base (e.g., KOH) Base (e.g., KOH) 5-Bromoisatin->Base (e.g., KOH) + Pyruvic Acid Pyruvic Acid Pyruvic Acid->Base (e.g., KOH) + This compound This compound Base (e.g., KOH)->this compound Pfitzinger Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat

Caption: Proposed Pfitzinger synthesis of this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound via the Pfitzinger reaction.

Materials and Equipment
  • 5-Bromoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Synthetic Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 equivalents) in ethanol.

  • Addition of Reactants: To the basic solution, add 5-bromoisatin (1.0 equivalent) and stir at room temperature until a color change is observed, indicating the formation of the potassium salt of isatinic acid.[2] To this mixture, add pyruvic acid (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted pyruvic acid and other neutral impurities. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[2]

  • Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Characterization Data

As no direct experimental data is available, the following tables summarize the predicted physicochemical properties and spectroscopic data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₆BrNO₄
Molecular Weight 296.08 g/mol
Appearance Predicted to be a solid
CAS Number 250641-14-6
IUPAC Name This compound
Predicted Spectroscopic Data
SpectroscopyPredicted Data Highlights
¹H NMR The spectrum is expected to show signals for the aromatic protons. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet. The proton at C3 would appear as a singlet. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid groups and the bromine atom. The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically >10 ppm).
¹³C NMR The spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts. The carbon atoms attached to the bromine and nitrogen atoms will also have characteristic chemical shifts. The chemical shifts of the other aromatic carbons can be predicted based on the known data for 6-bromoquinoline and considering the substituent effects of the carboxylic acid groups.[3][4]
Mass Spectrometry (MS) The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5][6] The expected molecular ion peaks would be at m/z 295 and 297. Fragmentation may involve the loss of CO₂ and COOH groups.
Infrared (IR) Spectroscopy The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.[7][8] A strong absorption band around 1700-1730 cm⁻¹ will correspond to the C=O stretching of the carboxylic acids.[9] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.[5][10] The C-Br stretching vibration is expected at lower wavenumbers.

Workflow and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G A Reactant Mixing (5-Bromoisatin, Pyruvic Acid, KOH, Ethanol) B Reflux (12-24 hours) A->B C Solvent Removal (Rotary Evaporation) B->C D Aqueous Work-up (Dissolution in H₂O, Ether Wash) C->D E Acidification and Precipitation (Addition of HCl/AcOH) D->E F Isolation and Drying (Filtration, Vacuum Oven) E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for the synthesis and characterization.

Logical Relationship of Key Components

This diagram illustrates the logical progression from starting materials to the final product through the key chemical transformation.

G Reactant1 5-Bromoisatin Transformation Pfitzinger Reaction Reactant1->Transformation Reactant2 Pyruvic Acid Reactant2->Transformation Condition Base (KOH) Ethanol, Heat Condition->Transformation Product This compound Transformation->Product

Caption: Logical relationship of reactants and product in the proposed synthesis.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Pfitzinger reaction offers a viable synthetic strategy, and the predicted characterization data serves as a benchmark for researchers. The information presented herein is intended to facilitate the work of scientists and professionals in the fields of organic synthesis and drug development by providing a solid starting point for the preparation and analysis of this promising chemical entity. Further experimental validation is encouraged to confirm and expand upon the data presented in this guide.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromoquinoline-2,4-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted values and data from closely related analogs to offer a robust profile for research and development purposes.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 250641-14-6[1]
PubChem CID 919075[1]
Molecular Formula C₁₁H₆BrNO₄
Molecular Weight 296.07 g/mol [2]
Canonical SMILES C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(=O)O

Physicochemical Properties

PropertyEstimated ValueData Source
XLogP3 2.3Computed by XLogP3 3.0[2]
Hydrogen Bond Donor Count 2Cactvs 3.4.6.11[2]
Hydrogen Bond Acceptor Count 5Cactvs 3.4.6.11[2]
Rotatable Bond Count 2Cactvs 3.4.6.11[2]
Topological Polar Surface Area 87.5 ŲCactvs 3.4.6.11[2]

Note: These values are estimations based on a closely related isomer and should be confirmed by experimental analysis.

Biological Significance: Inhibition of Vesicular Glutamate Transport

Substituted quinoline-2,4-dicarboxylic acids are recognized as inhibitors of the vesicular glutamate transporter (VGLUT).[3][4] VGLUT is responsible for loading glutamate into synaptic vesicles, a critical step in glutamatergic neurotransmission. Inhibition of VGLUT can modulate synaptic strength and is a target of interest for neurological disorders. The 6-bromo substitution is of particular interest as studies have shown that halogen substituents at the 6- or 8-position can enhance inhibitory potency.[3]

VGLUT_Inhibition Simplified Signaling Pathway of VGLUT Inhibition Glutamate Glutamate VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate->VGLUT Uptake SynapticVesicle Synaptic Vesicle VGLUT->SynapticVesicle Loading GlutamateReceptor Glutamate Receptors SynapticVesicle->GlutamateReceptor Glutamate Release (Reduced) Inhibitor 6-Bromoquinoline- 2,4-dicarboxylic Acid Inhibitor->VGLUT Inhibition PostsynapticSignal Postsynaptic Signaling GlutamateReceptor->PostsynapticSignal

Inhibition of Vesicular Glutamate Transporter (VGLUT) by this compound.

Experimental Protocols

The synthesis of quinoline-2,4-dicarboxylic acids can be achieved through a modified Doebner-von Miller pathway.[3] This method involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For this compound, a suitable starting material would be 4-bromoaniline.

Doebner_von_Miller_Synthesis General Workflow for Synthesis Reactants 4-Bromoaniline + Pyruvic Acid + Aldehyde ReactionVessel Reaction Vessel (e.g., Ethanol, Reflux) Reactants->ReactionVessel Condensation Condensation and Cyclization ReactionVessel->Condensation Oxidation Oxidation Condensation->Oxidation Purification Purification (e.g., Recrystallization, Chromatography) Oxidation->Purification Product 6-Bromoquinoline- 2,4-dicarboxylic Acid Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Doebner-von Miller Synthesis Workflow.

Detailed Protocol: A generalized procedure is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline and an appropriate aldehyde in a suitable solvent such as ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be precipitated by adjusting the pH.

  • Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.[1]

The acid dissociation constants (pKa) of the two carboxylic acid groups can be determined by potentiometric titration.

Protocol:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a co-solvent system (e.g., water/DMSO) if aqueous solubility is low.[5]

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode.[5]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[5]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the presence of two carboxylic acid groups, two inflection points are expected.

The solubility of the compound in various solvents can be determined using the shake-flask method.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6]

  • Calculation: The solubility is then calculated from the measured concentration.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data and protocols are based on estimations from related compounds and general methodologies. Experimental verification is strongly recommended.

References

An In-depth Technical Guide to 6-bromoquinoline-2,4-dicarboxylic acid (CAS: 250641-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromoquinoline-2,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific research data for this exact compound, this guide synthesizes information from chemical supplier data and extrapolates potential biological activities and synthetic methodologies based on structurally related quinoline-2,4-dicarboxylic acid derivatives.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 250641-14-6Arctom Scientific, abcr GmbH
Molecular Formula C₁₁H₆BrNO₄abcr GmbH
Molecular Weight 296.07 g/mol abcr GmbH
Physical Form SolidSigma-Aldrich
Purity Typically ≥98%abcr GmbH

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, research on the broader class of quinoline-2,4-dicarboxylic acids (QDCs) provides strong indications of its potential therapeutic relevance. Notably, QDCs have been identified as inhibitors of the vesicular glutamate transporter (VGLUT).

A study on various substituted QDCs revealed that compounds with halogen substitutions at the 6- and/or 8-positions are among the most potent inhibitors of this transport system.[1] VGLUT is responsible for loading glutamate, the primary excitatory neurotransmitter in the central nervous system, into synaptic vesicles. Its inhibition can modulate glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders.

The proposed mechanism of action involves the competitive inhibition of glutamate uptake into synaptic vesicles, thereby reducing the amount of glutamate available for release during nerve signaling. This modulation of glutamatergic activity suggests potential applications in conditions characterized by excessive glutamate release or excitotoxicity.

G Hypothesized Signaling Pathway Inhibition by this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate_Vesicle Vesicular Glutamate VGLUT->Glutamate_Vesicle Synaptic_Vesicle Synaptic Vesicle Released_Glutamate Released Glutamate Synaptic_Vesicle->Released_Glutamate Exocytosis Glutamate_Cytosol Cytosolic Glutamate Glutamate_Cytosol->VGLUT Uptake 6_bromo_QDC This compound 6_bromo_QDC->VGLUT Inhibition Glutamate_Receptor Postsynaptic Glutamate Receptor Released_Glutamate->Glutamate_Receptor Binding Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Activation

Hypothesized inhibition of vesicular glutamate transport.

Experimental Protocols

General Synthesis of Quinoline-2,4-dicarboxylic acids

A common and efficient method for the synthesis of quinoline-2,4-dicarboxylate scaffolds is through a one-pot reaction involving aryl amines and dialkyl acetylenedicarboxylates.[2] A metal-free approach using molecular iodine as a catalyst offers an environmentally friendly and cost-effective option.[2]

Materials:

  • Substituted aryl amine (e.g., 4-bromoaniline)

  • Dimethyl or diethyl acetylenedicarboxylate

  • Molecular iodine (I₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the aryl amine in acetonitrile, add the dialkyl acetylenedicarboxylate.

  • Add a catalytic amount of molecular iodine (e.g., 20 mol%).

  • Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the quinoline-2,4-dicarboxylate derivative.

  • Saponification of the resulting diester using standard procedures (e.g., hydrolysis with NaOH or KOH followed by acidification) will yield the dicarboxylic acid.

G General Synthetic Workflow for Quinoline-2,4-dicarboxylic acids Aryl_Amine Aryl Amine (e.g., 4-bromoaniline) Reaction_Vessel One-Pot Reaction Aryl_Amine->Reaction_Vessel Acetylenedicarboxylate Dialkyl Acetylenedicarboxylate Acetylenedicarboxylate->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Iodine I₂ (catalyst) Iodine->Reaction_Vessel Heating Heating (80°C) Heating->Reaction_Vessel Diester Quinoline-2,4-dicarboxylate Diester Purification->Diester Saponification Saponification Diester->Saponification Dicarboxylic_Acid Quinoline-2,4-dicarboxylic Acid Saponification->Dicarboxylic_Acid

Synthetic workflow for Quinoline-2,4-dicarboxylic acids.
Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications and Future Directions

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The potential of this compound as a VGLUT inhibitor makes it an attractive starting point for the development of novel therapeutics for neurological disorders. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a library of analogs to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct biological evaluation of this compound and its derivatives to validate the hypothesized mechanism of action and explore its therapeutic potential.

References

Navigating the Solubility Landscape of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-bromoquinoline-2,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. In the absence of specific quantitative solubility data in publicly available literature, this document provides a predictive assessment of its solubility based on its physicochemical properties and outlines detailed experimental protocols for its precise determination.

Core Physicochemical Properties and Predicted Solubility

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom and two carboxylic acid groups. These functional groups are key determinants of its solubility profile. The presence of two carboxylic acid moieties suggests that the molecule will exhibit acidic properties and have the potential for hydrogen bonding. The aromatic quinoline ring and the bromine atom contribute to its lipophilicity.

Based on these structural features, a qualitative prediction of its solubility in various organic solvents can be made. It is anticipated to have limited solubility in non-polar solvents and greater solubility in polar, protic, and aprotic solvents that can engage in hydrogen bonding or acid-base interactions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the carboxylic acid groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighCan act as hydrogen bond acceptors and have high polarity to solvate the molecule.
Non-Polar Hexane, TolueneLowThe high polarity of the dicarboxylic acid functionality will limit solubility in non-polar environments.
Chlorinated DichloromethaneLow to ModerateMay offer some solubility due to dipole-dipole interactions, but likely limited by the strong intermolecular forces of the solute.
Ethers Diethyl ether, THFLow to ModerateCan act as hydrogen bond acceptors, but their lower polarity compared to DMSO or DMF may limit solubility.

Note: This table represents a qualitative prediction. Experimental verification is crucial for quantitative assessment.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for the quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess solute B Add known volume of solvent A->B to create a slurry C Equilibrate at constant temperature with agitation B->C D Monitor for equilibrium C->D e.g., 24-48 hours E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid phase from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte. The mobile phase composition and detector wavelength should be optimized.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Inject the filtered supernatant samples (appropriately diluted if necessary) into the HPLC system.

  • Quantification:

    • Determine the concentration of this compound in the saturated solution by interpolating the peak area from the calibration curve.

    • The calculated concentration represents the solubility of the compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its prediction and experimental determination. The provided protocols and workflow are designed to yield accurate and reproducible results, which are essential for the effective use of this compound in research and drug development. The structural characteristics of the molecule suggest that polar aprotic solvents are likely to be the most effective for its dissolution. However, only systematic experimental evaluation will confirm its precise solubility profile.

Spectroscopic Profile of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below. The data for the quinoline ring protons and carbons are adapted from the known data for 6-bromoquinoline for illustrative purposes.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet2H2 x -COOH
~8.5 - 8.7Singlet1HH-3
~8.3 - 8.5Doublet1HH-5
~8.1 - 8.3Doublet1HH-8
~7.8 - 8.0Doublet of Doublets1HH-7

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~168.0C-2 Carboxyl
~166.0C-4 Carboxyl
~150.0C-2
~148.0C-8a
~145.0C-4
~138.0C-3
~133.0C-7
~130.0C-5
~128.0C-4a
~122.0C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)Interpretation
3300 - 2500 (broad)O-H stretching of carboxylic acid
~1700C=O stretching of carboxylic acid
~1600, ~1470C=C and C=N stretching of quinoline ring
~1250C-O stretching of carboxylic acid
~830C-H out-of-plane bending (aromatic)
~600C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Table 4: Predicted MS Data for this compound

m/zInterpretation
[M]+Molecular ion peak
[M+2]+Isotopic peak due to ⁸¹Br
[M-COOH]+Fragment ion after loss of a carboxyl group
[M-2COOH]+Fragment ion after loss of both carboxyl groups

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence.

    • Set the spectral width to approximately 15 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A higher number of scans will be necessary compared to ¹H NMR.

    • Use a relaxation delay of 2 seconds.

IR Spectroscopy
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization:

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar, non-volatile compounds.

  • Mass Analysis:

    • Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_Preparation Sample Preparation (Dissolution/Pelletizing) NMR NMR Analysis (¹H & ¹³C) Sample_Preparation->NMR IR IR Analysis (FTIR) Sample_Preparation->IR MS MS Analysis (LC-MS/ESI) Sample_Preparation->MS Data_Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Data_Processing->Spectral_Interpretation Final_Report Final Report Generation Spectral_Interpretation->Final_Report

Caption: General workflow for spectroscopic analysis.

References

6-Bromoquinoline-2,4-dicarboxylic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its rigid quinoline core, substituted with two carboxylic acid moieties and a bromine atom, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, potential applications, and key chemical data, tailored for professionals in chemical research and drug development. While published experimental data for this specific molecule is limited, this guide consolidates available information on analogous compounds and proposes a robust synthetic pathway.

Physicochemical and Spectroscopic Data

While experimental spectroscopic data for this compound is not extensively published, predicted values and data from analogous compounds provide valuable insights. The presence of the bromine atom and the dicarboxylic acid functional groups will be key features in its spectra.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 250641-14-6--INVALID-LINK--
Molecular Formula C₁₁H₆BrNO₄Calculated
Molecular Weight 296.08 g/mol Calculated
Appearance Predicted to be a solidN/A
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base.N/A

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Features
¹H NMR Aromatic protons on the quinoline ring, with characteristic shifts influenced by the bromine and carboxylic acid groups. A singlet for the proton at the 3-position.
¹³C NMR Signals for the nine carbons of the quinoline ring system and two carboxyl carbons. The carbon bearing the bromine will show a characteristic shift.
IR (Infrared) Broad O-H stretch from the carboxylic acids (approx. 2500-3300 cm⁻¹), sharp C=O stretch from the carboxylic acids (approx. 1700-1730 cm⁻¹), C=C and C=N stretching from the quinoline ring (approx. 1500-1600 cm⁻¹), and a C-Br stretch (approx. 500-650 cm⁻¹).
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

Proposed Synthesis

For the synthesis of this compound, the proposed starting materials are 5-bromoisatin and pyruvic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Bromoisatin 5-Bromoisatin 5-Bromoisatin->Reaction Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Reaction->Product

Caption: Proposed Pfitzinger reaction for the synthesis of this compound.

Experimental Protocol: Proposed Pfitzinger Synthesis

This protocol is a generalized procedure based on known Pfitzinger reactions and should be optimized for specific laboratory conditions.

Materials:

  • 5-Bromoisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Isatin Addition: To the basic solution, add 5-bromoisatin and stir until it completely dissolves. The solution will likely change color.

  • Pyruvic Acid Addition: Slowly add pyruvic acid to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for a variety of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Synthesis of Bioactive Molecules

Substituted quinoline-2,4-dicarboxylic acids have been investigated as inhibitors of the vesicular glutamate transport (VGLUT) system.[1] The dicarboxylic acid moiety is crucial for binding to the transporter, while the substituents on the quinoline ring can be modified to enhance potency and selectivity. The bromine atom at the 6-position of the target molecule serves as a handle for further functionalization through various cross-coupling reactions.

G Start This compound Suzuki Suzuki Coupling (Aryl boronic acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkynes) Start->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Start->Buchwald_Hartwig Heck Heck Coupling (Alkenes) Start->Heck Derivatives Diverse Library of Substituted Quinoline-2,4-dicarboxylic acids Suzuki->Derivatives Sonogashira->Derivatives Buchwald_Hartwig->Derivatives Heck->Derivatives Screening Biological Screening (e.g., VGLUT Inhibition Assay) Derivatives->Screening Lead Lead Compounds for Drug Development Screening->Lead

Caption: Workflow for the diversification of this compound in drug discovery.

Materials Science: Precursor for Coordination Polymers and MOFs

The dicarboxylic acid functionality makes this compound an excellent candidate as an organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom in the quinoline ring can also participate in coordination to metal centers. The resulting materials could have interesting properties, such as luminescence, porosity for gas storage, or catalytic activity. The bromine atom could be used for post-synthetic modification of the MOF.

G cluster_components Components cluster_synthesis Synthesis cluster_product Product cluster_applications Potential Applications Linker This compound (Organic Linker) Solvothermal Solvothermal or Hydrothermal Synthesis Linker->Solvothermal Metal Metal Ions or Clusters (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) Metal->Solvothermal MOF Coordination Polymer or MOF Solvothermal->MOF Luminescence Luminescence MOF->Luminescence Gas_Storage Gas Storage MOF->Gas_Storage Catalysis Catalysis MOF->Catalysis

Caption: Synthesis of coordination polymers and MOFs using this compound.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its synthesis via the Pfitzinger reaction appears feasible and provides a direct route to this valuable compound. The presence of multiple functional groups opens up a wide range of possibilities for the creation of novel compounds with potential applications in medicinal chemistry, particularly as VGLUT inhibitors, and in materials science as a linker for functional coordination polymers and MOFs. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile molecule.

References

The Quinoline-2,4-Dicarboxylic Acid Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of substituted quinoline-2,4-dicarboxylic acids. This scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This document details key historical milestones, foundational synthetic protocols, quantitative biological data, and relevant signaling pathways to serve as a resource for professionals in drug discovery and development.

Discovery and Historical Context

The journey of quinoline-2,4-dicarboxylic acids is intrinsically linked to the study of tryptophan metabolism and the discovery of one of its key endogenous metabolites, kynurenic acid.

  • 1853: The Initial Discovery The story begins with the German chemist Justus von Liebig, who in 1853, first isolated a substance from dog urine which he named kynurenic acid.[1][2] This molecule, structurally a 4-hydroxyquinoline-2-carboxylic acid, represents a naturally occurring scaffold related to the broader class of quinoline-2,4-dicarboxylic acids.

  • Late 19th Century: Foundational Syntheses The late 1800s were a pivotal period for synthetic organic chemistry, witnessing the development of several named reactions that provided access to the quinoline core. These classical methods remain fundamental to the synthesis of quinoline-4-carboxylic acid derivatives:

    • The Pfitzinger Reaction (1886): Wilhelm Pfitzinger discovered that isatin reacts with carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3] This method proved to be a versatile route for creating a variety of substituted quinolines.

    • The Doebner Reaction (1887): Oscar Doebner developed a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[4][5]

  • Early 20th Century: Expanding the Synthetic Toolkit

    • The Gould-Jacobs Reaction (1939): This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form 4-hydroxyquinoline derivatives, which are precursors to quinoline-4-carboxylic acids.[6]

These foundational discoveries laid the groundwork for the extensive exploration of substituted quinoline-2,4-dicarboxylic acids as pharmacologically active agents in the decades that followed.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted quinoline-2,4-dicarboxylic acids and their close analogs primarily relies on the classical reactions mentioned above. Below are detailed experimental protocols for these key transformations.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound with an α-methylene group.

Experimental Protocol: Synthesis of 2-Arylquinoline-4-Carboxylic Acids

  • Materials:

    • Isatin (or substituted isatin)

    • Appropriate aryl methyl ketone (e.g., acetophenone)

    • Potassium Hydroxide (KOH)

    • Ethanol

    • Water

    • Diethyl ether

    • Glacial Acetic Acid

  • Procedure:

    • A solution of the aryl methyl ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.[7]

    • After reflux, the majority of the ethanol is removed by distillation.[7]

    • Water is added to the residue to dissolve the potassium salt of the product.

    • The aqueous solution is extracted with diethyl ether to remove any unreacted neutral impurities.[7]

    • The aqueous layer is then acidified with glacial acetic acid until neutral pH is reached, leading to the precipitation of the crude product.[7]

    • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

The Doebner Reaction

The Doebner reaction is a three-component synthesis that provides a direct route to quinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

  • Materials:

    • Aniline

    • Benzaldehyde

    • Pyruvic acid

    • Ethanol

  • Procedure:

    • Aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) are combined in ethanol (20 ml).

    • The mixture is refluxed for a period of 3 hours.

    • Upon cooling, the product precipitates out of the solution.

    • The solid product is collected by filtration and recrystallized from ethanol to yield the purified 2-phenylquinoline-4-carboxylic acid.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that is particularly useful for preparing 4-hydroxyquinoline derivatives, which can be further modified.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

  • Materials:

    • Aniline

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Microwave synthesis vial

    • Acetonitrile

  • Procedure:

    • Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a 2.5 mL microwave-safe vial equipped with a magnetic stir bar.[8]

    • The vial is sealed and heated in a microwave reactor to 300 °C for 5 minutes.[9]

    • After the reaction, the mixture is cooled to room temperature, which causes the product to precipitate.[8][9]

    • The precipitated solid is collected by filtration and washed with ice-cold acetonitrile (3 mL).[8][9]

    • The resulting solid is dried under vacuum.[8]

Biological Activity and Quantitative Data

Substituted quinoline-2,4-dicarboxylic acids have emerged as potent inhibitors of various enzymes, with significant therapeutic potential. A key target is Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[10][11] Several quinoline-based analogues have shown potent inhibition of DHODH.

Compound IDR1 SubstituentR2 SubstituentDHODH IC50 (µM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)
18 H4-OMe-Ph0.057 ± 0.0030.015 ± 0.0010.019 ± 0.001
20 H4-CF3-Ph0.101 ± 0.0110.125 ± 0.0100.127 ± 0.011
23 H4-Cl-Ph0.046 ± 0.0020.038 ± 0.0020.040 ± 0.001
41 2-F-Ph6-F0.0097 ± 0.00140.005 ± 0.0010.006 ± 0.001
43 2-Cl-Py6-F0.0262 ± 0.00180.010 ± 0.0010.012 ± 0.001

Data adapted from Madak et al., J. Med. Chem. 2018, 61, 15, 6840–6857.[12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and synthetic strategies for substituted quinoline-2,4-dicarboxylic acids, the following diagrams illustrate key pathways.

The Kynurenine Pathway

This pathway illustrates the metabolism of tryptophan, leading to the endogenous formation of kynurenic acid, a neuroprotective molecule with a quinoline core.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: Simplified diagram of the Kynurenine Pathway.

DHODH Inhibition in Pyrimidine Biosynthesis

This diagram shows the central role of DHODH in the de novo pyrimidine synthesis pathway and the mechanism of its inhibition by quinoline-4-carboxylic acid derivatives.

DHODH_Inhibition cluster_Mitochondrion Mitochondrion Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP OPRT DHODH->Orotate Oxidation Quinoline_Inhibitor Quinoline-4-carboxylic Acid Inhibitor Quinoline_Inhibitor->DHODH Inhibition Proliferation Cell Proliferation Quinoline_Inhibitor->Proliferation Arrest Pyrimidines Pyrimidines UMP->Pyrimidines ... DNA_RNA DNA & RNA Pyrimidines->DNA_RNA Synthesis DNA_RNA->Proliferation

Caption: Mechanism of DHODH inhibition by quinoline derivatives.

General Workflow for Doebner Reaction

This flowchart outlines the typical experimental workflow for the one-pot, three-component Doebner synthesis of quinoline-4-carboxylic acids.

Doebner_Workflow start Start reactants Combine Aniline, Aldehyde, & Pyruvic Acid in Solvent start->reactants reflux Heat to Reflux (e.g., 3 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitates cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry purify Recrystallize for Purity dry->purify end End purify->end

Caption: Experimental workflow for the Doebner reaction.

References

A Theoretical Exploration of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 6-bromoquinoline-2,4-dicarboxylic acid. In the absence of direct experimental data for this specific molecule, this document outlines the established quantum chemical methodologies that can be employed to predict its structural, electronic, and spectroscopic properties. By leveraging density functional theory (DFT) and related computational techniques, researchers can gain significant insights into the molecule's behavior, guiding synthetic efforts and applications in medicinal chemistry and materials science. This whitepaper details the theoretical protocols for geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Representative data, derived from computational studies of analogous bromoquinoline and quinoline-dicarboxylic acid derivatives, are presented in structured tables to provide a predictive overview of the expected results. Furthermore, logical workflows for these theoretical calculations are visualized using Graphviz diagrams to offer a clear and reproducible research pathway.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications, including in the development of antimalarial, antibacterial, and anticancer agents. The introduction of a bromine substituent and two carboxylic acid groups to the quinoline scaffold, as in this compound, is expected to significantly influence its physicochemical properties and biological activity. Theoretical calculations offer a powerful, non-experimental approach to elucidate the molecular structure, reactivity, and spectroscopic signatures of such novel compounds, thereby accelerating the research and development cycle.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1] The methodologies and predicted data presented herein are based on established computational studies of similar quinoline derivatives.[1][2][3]

Theoretical Methodology

The computational analysis of this compound would typically be performed using a suite of quantum chemical calculations. The general workflow for such an analysis is depicted below.

G A Molecular Structure Input (this compound) B Geometric Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculations B->D E Thermodynamic Properties C->E I Data Analysis and Interpretation C->I F Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) D->F G Molecular Electrostatic Potential (MEP) Map D->G H Natural Bond Orbital (NBO) Analysis D->H E->I F->I G->I H->I

Figure 1: General workflow for theoretical calculations.
Geometric Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5] The calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental values.[4]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the generation of a Molecular Electrostatic Potential (MEP) map to identify regions of electrophilic and nucleophilic reactivity.[3]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on theoretical calculations of analogous compounds.

Table 1: Predicted Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.90 Å
C=O (Carboxyl)~1.21 Å
C-O (Carboxyl)~1.35 Å
O-H (Carboxyl)~0.97 Å
Bond AngleC-C-Br~120°
O=C-O (Carboxyl)~123°
Dihedral AngleRing-COOH (pos. 2)Variable
Ring-COOH (pos. 4)Variable
Table 2: Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
O-H Stretch (Carboxyl)~3400 - 3200
C-H Stretch (Aromatic)~3100 - 3000
C=O Stretch (Carboxyl)~1750 - 1700
C=C/C=N Stretch (Ring)~1600 - 1450
C-Br Stretch~650 - 550
Table 3: Predicted Electronic Properties
PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -2.0 to -3.0
HOMO-LUMO Energy Gap~ 4.0 to 5.0

Experimental Protocols (Computational)

Software

All theoretical calculations can be performed using the Gaussian 09 or a more recent version of the software suite.[1] Visualization of results can be carried out using GaussView or other compatible molecular visualization software.

Geometric Optimization and Vibrational Analysis Protocol
  • Input Structure: Construct the 3D structure of this compound.

  • Calculation Setup:

    • Job Type: Opt+Freq (Optimization and Frequency).

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Solvation: An implicit solvent model (e.g., PCM with water as the solvent) can be included to simulate aqueous conditions.

  • Execution: Run the calculation.

  • Analysis:

    • Verify that the optimization has converged.

    • Confirm the absence of imaginary frequencies in the output file.

    • Analyze the calculated vibrational modes and their corresponding IR intensities and Raman activities.

FMO and MEP Analysis Protocol
  • Input Structure: Use the optimized geometry from the previous step.

  • Calculation Setup:

    • Job Type: Single Point Energy.

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Keywords: Include pop=full and iop(6/33=2) for visualization of orbitals and output=wfx for generating the wavefunction file for MEP analysis.

  • Execution: Run the calculation.

  • Analysis:

    • Visualize the HOMO and LUMO orbitals to understand the electron density distribution.

    • Generate the MEP map to identify reactive sites.

Visualizations

Frontier Molecular Orbital (FMO) Interaction Diagram

The FMOs, specifically the HOMO and LUMO, are crucial for understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability.

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE = E(LUMO) - E(HOMO) (Energy Gap) Energy Energy

Figure 2: Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP) Logic

The MEP map provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species.

G A Calculate Electron Density B Calculate Electrostatic Potential at each point in space A->B C Map Potential onto Electron Density Surface B->C D Color Code the Surface C->D E Red Regions (Negative Potential - Nucleophilic Attack) D->E F Blue Regions (Positive Potential - Electrophilic Attack) D->F

Figure 3: Logical flow for generating an MEP map.

Conclusion

While experimental data on this compound is not currently available, this technical guide demonstrates that a wealth of information regarding its molecular properties can be obtained through theoretical calculations. The outlined computational protocols, based on well-established DFT methods, provide a robust framework for predicting the geometry, vibrational spectra, and electronic characteristics of this molecule. The representative data and visualizations presented serve as a valuable starting point for researchers interested in the synthesis and application of this and related quinoline derivatives, offering predictive insights that can guide future experimental work in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Safe Handling of 6-Bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The safety and handling precautions outlined are based on available data for structurally related compounds and general principles of laboratory safety. Due to a lack of specific toxicological data for 6-bromoquinoline-2,4-dicarboxylic acid, this compound should be handled with extreme caution as a substance of unknown toxicity.

Introduction

Hazard Identification and Classification

The specific hazards of this compound have not been fully elucidated. However, based on the known hazards of related compounds such as quinoline and other quinoline carboxylic acids, the following potential hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The parent compound, quinoline, is classified as a suspected carcinogen and may cause genetic defects.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The table below presents data for the closely related compound, 6-bromoquinoline-4-carboxylic acid, to provide an estimate of its properties.

PropertyValue (for 6-bromoquinoline-4-carboxylic acid)
Molecular Formula C10H6BrNO2
Molecular Weight 252.064 g/mol
Boiling Point 403.1 ± 25.0 °C at 760 mmHg
Flash Point 197.6 ± 23.2 °C
Density 1.7 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C

Exposure Controls and Personal Protection

Given the unknown toxicity of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls
  • All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield if there is a risk of splashing.
Skin Protection Nitrile or neoprene gloves. A lab coat is required.
Respiratory Protection For handling solids, a NIOSH-approved N95 or higher particulate respirator should be used. For solutions, an air-purifying respirator with organic vapor cartridges may be necessary if there is a risk of vapor generation.

Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

  • Small Spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[2] Collect the material for disposal.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Experimental Protocols

Synthesis of this compound

The following is a reported method for the synthesis of this compound:

Materials:

  • 5-bromoisatin

  • Sodium pyruvate

  • 2.5 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Water

Procedure:

  • To a suspension of 5-bromoisatin (1 equivalent) in aqueous 2.5 M NaOH, add sodium pyruvate (1.2 equivalents).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature.

  • Adjust the pH to 2 with a solution of 6 M HCl in water.

  • Filter the resulting precipitate.

  • Wash the precipitate with water to afford this compound as a powder.

Visualizations

Safe Handling Workflow

The following diagram illustrates the general workflow for the safe handling of a chemical with unknown toxicity, such as this compound.

Safe_Handling_Workflow A Risk Assessment (Review available data for related compounds) B Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator) A->B Inform C Engineering Controls (Use Chemical Fume Hood) B->C D Weighing & Preparation (Handle solids carefully to avoid dust) C->D E Reaction/Procedure (Maintain containment) D->E F Decontamination (Clean glassware and work surfaces) E->F G Waste Disposal (Segregate as hazardous waste) F->G H Doffing PPE (Remove and dispose of contaminated items properly) G->H I Documentation (Record procedures and observations) H->I

Caption: Workflow for Safe Handling of Chemicals with Unknown Toxicity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the development of novel pharmaceuticals and functional materials. The quinoline-4-carboxylic acid moiety is a well-established pharmacophore found in numerous bioactive molecules. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. This document outlines a detailed two-step experimental protocol for the synthesis of this compound, intended for researchers in medicinal chemistry, organic synthesis, and drug development.

The synthetic strategy involves the initial preparation of 6-bromoisatin from p-bromoaniline via the Sandmeyer isatin synthesis.[1][2][3] This is followed by a Pfitzinger reaction, which condenses the synthesized 6-bromoisatin with pyruvic acid in a basic medium to construct the target quinoline-2,4-dicarboxylic acid framework.[4][5][6] The Pfitzinger reaction is a classical and effective method for converting isatins into quinoline-4-carboxylic acids.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. Yields are representative estimates based on typical outcomes for these reaction types.

StepReactionStarting MaterialsKey ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1Sandmeyer Isatin Synthesisp-BromoanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄6-Bromoisatin226.0360-75
2Pfitzinger Reaction6-BromoisatinPyruvic acid, Potassium hydroxideThis compound296.0770-85

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from the starting material to the final product through two principal chemical transformations.

SynthesisWorkflow cluster_0 Step 1: Sandmeyer Isatin Synthesis cluster_1 Step 2: Pfitzinger Reaction p_bromoaniline p-Bromoaniline intermediate N-(4-bromophenyl)-2-(hydroxyimino)acetamide p_bromoaniline->intermediate Chloral hydrate, Hydroxylamine HCl six_bromoisatin 6-Bromoisatin intermediate->six_bromoisatin H₂SO₄, Heat six_bromoisatin2 6-Bromoisatin pyruvic_acid Pyruvic Acid final_product This compound pyruvic_acid->final_product six_bromoisatin2->final_product KOH, Ethanol/Water, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoisatin via Sandmeyer Isatin Synthesis

This procedure involves two parts: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[2][8][9]

Part A: Synthesis of N-(4-bromophenyl)-2-(hydroxyimino)acetamide

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of chloral hydrate (e.g., 0.27 mol) and sodium sulfate (e.g., 320 g of decahydrate) in 600 mL of water. Warm the mixture to approximately 30 °C to dissolve the solids.

  • Addition of Aniline: In a separate beaker, dissolve p-bromoaniline (e.g., 0.25 mol) in 150 mL of water containing concentrated hydrochloric acid (e.g., 25 mL), warming if necessary. Add this solution to the flask.

  • Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (e.g., 0.79 mol) in 250 mL of water to the reaction mixture. A suspension will form.

  • Reaction: Heat the mixture with vigorous stirring. The mixture will likely become a thick paste. Continue heating at 80-100 °C for approximately 2 hours.

  • Isolation of Intermediate: Cool the mixture to about 80 °C and collect the solid product by vacuum filtration. The crude N-(4-bromophenyl)-2-(hydroxyimino)acetamide should be washed with water and air-dried. The product is used in the next step without further purification.

Part B: Cyclization to 6-Bromoisatin

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (e.g., 200 mL) to 50-60 °C.

  • Addition of Intermediate: Add the dried N-(4-bromophenyl)-2-(hydroxyimino)acetamide from the previous step in small portions to the warm sulfuric acid, ensuring the temperature does not exceed 70 °C. Use an ice bath for cooling if necessary.[10]

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for approximately 10-20 minutes to complete the cyclization.[10]

  • Work-up: Carefully pour the hot reaction mixture onto a large amount of crushed ice (e.g., 2 L) with stirring.

  • Product Isolation: Allow the ice to melt, and then collect the precipitated orange solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Dry the crude 6-bromoisatin in a vacuum oven. The product can be further purified by recrystallization from glacial acetic acid or ethanol if required.[9]

Step 2: Synthesis of this compound via Pfitzinger Reaction

This procedure details the condensation of 6-bromoisatin with pyruvic acid.[4][5][11]

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (e.g., 0.1 mol) in a mixture of absolute ethanol (e.g., 100 mL) and distilled water (e.g., 25 mL).

  • Isatin Addition: Add the 6-bromoisatin (e.g., 0.05 mol) synthesized in Step 1 to the basic solution. Heat the mixture to reflux for 1 hour to facilitate the ring-opening of the isatin to form the potassium salt of 2-amino-5-bromophenylglyoxylic acid.[4][11]

  • Pyruvic Acid Addition: Slowly add pyruvic acid (e.g., 0.06 mol) to the refluxing mixture.

  • Reaction: Continue to heat the reaction mixture under reflux for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice (e.g., 300 g).

  • Acidification: Carefully acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. A precipitate of the crude this compound will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid to yield the pure dicarboxylic acid.

References

Application Notes and Protocols: 6-Bromoquinoline-2,4-dicarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-bromoquinoline-2,4-dicarboxylic acid as a versatile scaffold in medicinal chemistry, with a specific focus on the development of novel enzyme inhibitors for the treatment of neurodegenerative diseases. While direct experimental data for this specific molecule is limited in publicly available literature, its structural features strongly suggest its utility as a starting material for potent and selective therapeutic agents.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a bromine substituent, and two carboxylic acid moieties.[1] This unique combination of functional groups makes it an attractive starting point for chemical library synthesis and lead optimization in drug discovery. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. The bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, while the two carboxylic acid groups provide opportunities for derivatization to modulate solubility, cell permeability, and target engagement.

Application: A Scaffold for Kynurenine-3-Monooxygenase (KMO) Inhibitors

A promising application of this compound is in the design and synthesis of inhibitors for Kynurenine-3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[2] Inhibition of KMO is a validated therapeutic strategy for a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases. By blocking KMO, the production of the neurotoxic metabolite 3-hydroxykynurenine is reduced, and the pathway is shunted towards the production of the neuroprotective kynurenic acid.[3][4][5]

Signaling Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

KMO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity Neuroprotection Neuroprotection Kynurenic Acid->Neuroprotection Inhibitor 6-Bromoquinoline-2,4- dicarboxylic acid derivative Inhibitor->KMO

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

Proposed Synthesis of a KMO Inhibitor from this compound

The dicarboxylic acid functionality of the starting material can be selectively derivatized to generate potent KMO inhibitors. A plausible synthetic route is outlined below, involving a selective amide coupling followed by a Suzuki cross-coupling reaction to introduce diversity at the 6-position.

Synthesis_Workflow Start This compound Step1 Selective Mono-esterification Start->Step1 Intermediate1 Mono-ester Intermediate Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Ester Hydrolysis Intermediate3->Step4 Final Final KMO Inhibitor Step4->Final

Caption: Proposed synthetic workflow for a KMO inhibitor.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of a hypothetical KMO inhibitor derived from this compound.

Synthesis Protocol:

Step 1: Selective Mono-esterification of this compound

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the mono-methyl ester.

Step 2: Amide Coupling

  • Dissolve the mono-methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., aniline) (1.1 eq) and continue stirring at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).

Step 3: Suzuki Coupling

  • To a solution of the amide intermediate (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes).

Step 4: Ester Hydrolysis

  • Dissolve the coupled product (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final KMO inhibitor.

Biological Evaluation Protocol: KMO Inhibition Assay

This protocol describes a representative in vitro assay to determine the inhibitory potency of the synthesized compounds against human KMO.

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human KMO.

    • Prepare a stock solution of L-kynurenine (substrate) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound (at various concentrations), and human KMO.

    • Pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding L-kynurenine.

    • Incubate for 30 minutes at 37 °C.

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Detection of 3-Hydroxykynurenine:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the formation of 3-hydroxykynurenine using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data

The following table presents hypothetical, yet plausible, IC50 values for a series of KMO inhibitors derived from this compound, illustrating a potential structure-activity relationship (SAR).

Compound IDR Group (at 6-position)Amide MoietyKMO IC50 (nM)
BQDA-01 -BrAniline520
BQDA-02 -PhenylAniline150
BQDA-03 -4-FluorophenylAniline75
BQDA-04 -4-ChlorophenylAniline82
BQDA-05 -4-MethoxyphenylAniline110
BQDA-06 -4-Fluorophenyl4-Fluoroaniline45
BQDA-07 -4-Fluorophenyl3-Chloroaniline68

Disclaimer: The synthetic protocols and quantitative data presented are hypothetical and intended for illustrative purposes. Actual experimental results may vary. Researchers should consult relevant literature and perform their own optimization and validation studies.

References

Application of 6-Bromoquinoline-2,4-dicarboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid has emerged as a valuable scaffold in the design and synthesis of potent enzyme inhibitors, particularly targeting Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. Dysregulation of this pathway is implicated in a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases, as well as in inflammatory conditions and cancer. Inhibition of KMO represents a promising therapeutic strategy by modulating the levels of neuroactive and immunomodulatory metabolites within this pathway. This document provides detailed application notes and protocols for researchers engaged in the development of enzyme inhibitors based on the this compound core structure.

Target Enzyme: Kynurenine 3-Monooxygenase (KMO)

KMO is a flavin-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine. This enzymatic step is a key branch point in the kynurenine pathway. By inhibiting KMO, the metabolic flux is shifted away from the production of potentially neurotoxic downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid (an NMDA receptor agonist), and towards the increased production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.

Inhibitory Activity of this compound Derivatives

Derivatives of quinoline-2,4-dicarboxylic acid have been identified as potent and selective inhibitors of KMO. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While the specific IC50 value for this compound is not publicly available in the searched literature, a closely related analog, 7-bromoquinoline-2,4-dicarboxylic acid, has been reported to have an IC50 of 0.130 µM for human KMO. This data underscores the potential of the bromo-substituted quinoline-2,4-dicarboxylic acid scaffold for potent KMO inhibition.

CompoundTarget EnzymeIC50 (µM)
7-Bromoquinoline-2,4-dicarboxylic acidHuman KMO0.130
This compoundHuman KMOData not available

Note: The IC50 value for the 6-bromo derivative is not available in the reviewed literature. The value for the 7-bromo analog is provided as a reference for the potency of this class of compounds.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway and the effect of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KATs 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Inhibitor 6-Bromoquinoline- 2,4-dicarboxylic acid Inhibitor->KMO Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid Kynureninase, 3-HAO

Figure 1: Inhibition of KMO by this compound shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of quinoline-2,4-dicarboxylic acids is the Doebner-von Miller reaction. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

  • 4-Bromoaniline

  • Pyruvic acid

  • Formaldehyde (or a suitable equivalent)

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline in ethanol.

  • Addition of Reagents: To the stirred solution, add pyruvic acid followed by the slow, dropwise addition of formaldehyde and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is based on a spectrophotometric assay that measures the consumption of the cofactor NADPH, which is indicative of KMO activity.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (DMSO) for inhibitor dissolution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-kynurenine in the KMO assay buffer.

    • Prepare a stock solution of NADPH in the KMO assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the following to the designated wells:

      • Blank wells: Assay buffer.

      • Control wells (no inhibitor): KMO enzyme solution and DMSO (at the same final concentration as the inhibitor wells).

      • Inhibitor wells: KMO enzyme solution and the desired concentration of the inhibitor.

    • Add the substrate (L-kynurenine) to all wells except the blank.

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding NADPH to all wells.

    • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for the screening and characterization of KMO inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Enzyme Inhibition Screening cluster_optimization Lead Optimization Synthesis Synthesis of 6-Bromoquinoline- 2,4-dicarboxylic Acid Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay KMO Inhibition Assay (Spectrophotometric) Characterization->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR ADMET In vitro ADMET Profiling SAR->ADMET

Figure 2: A generalized workflow for the development of KMO inhibitors based on the this compound scaffold.

Conclusion

This compound represents a promising starting point for the development of novel and potent inhibitors of Kynurenine 3-Monooxygenase. The protocols and data presented herein provide a foundational framework for researchers to synthesize, evaluate, and optimize compounds based on this scaffold for potential therapeutic applications in neurodegenerative and inflammatory diseases. Further investigation into the structure-activity relationship of this compound class is warranted to develop candidates with improved potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols for the Synthesis of Derivatives from Dimethyl 6-bromoquinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from dimethyl 6-bromoquinolinedicarboxylate. The methodologies focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and drug discovery. The protocols described herein are for the synthesis of amino, aryl, and alkynyl derivatives via Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, respectively.

Synthesis of Amino Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of arylamines.[1][2] This reaction is particularly valuable in drug discovery for introducing amine functionalities that can modulate the physicochemical and pharmacological properties of lead compounds. The reaction involves the palladium-catalyzed coupling of an aryl halide, in this case, dimethyl 6-bromoquinolinedicarboxylate, with a primary or secondary amine in the presence of a suitable base and phosphine ligand.[1][2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or under argon/nitrogen), add dimethyl 6-bromoquinolinedicarboxylate (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., Xantphos, 6 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminoquinoline derivative.

Data Presentation: Representative Reaction Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (6)NaOtBuToluene1101885-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002470-85
3BenzylaminePd₂(dba)₃ (2.5)DavePhos (6)K₃PO₄Toluene1001680-90
4n-ButylaminePd(OAc)₂ (2)XPhos (4)LHMDSDioxane901275-88

Note: Yields are estimates based on typical outcomes for similar reactions and may vary.

Visualization: Buchwald-Hartwig Amination Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add to Schlenk Tube: - Dimethyl 6-bromoquinolinedicarboxylate - Amine - Palladium Catalyst - Phosphine Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat to 90-110°C solvent->heating stirring Stir for 12-24h (Monitor by TLC/LC-MS) heating->stirring cooling Cool to Room Temperature stirring->cooling filtration Dilute and Filter through Celite cooling->filtration concentration Concentrate Filtrate filtration->concentration purification Flash Column Chromatography concentration->purification product 6-Aminoquinoline Derivative purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Synthesis of Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[3][4] This reaction is a cornerstone of medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flask, add dimethyl 6-bromoquinolinedicarboxylate (1.0 mmol), the corresponding aryl or heteroaryl boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a mixture of solvents, typically an organic solvent and water (e.g., Toluene/EtOH/H₂O 4:1:1, 5 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Stir the reaction for 6-18 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-arylquinoline derivative.

Data Presentation: Representative Reaction Conditions and Yields

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 | | 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 90-99 | | 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 | | 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 10 | 80-92 |

Note: Yields are estimates based on typical outcomes for similar reactions and may vary.

Visualization: Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add to Flask: - Dimethyl 6-bromoquinolinedicarboxylate - Boronic Acid/Ester - Palladium Catalyst - Base solvent Add Solvent Mixture (e.g., Toluene/H₂O) reagents->solvent degas Degas with Argon/Nitrogen solvent->degas heating Heat to Reflux (80-100°C) degas->heating stirring Stir for 6-18h (Monitor by TLC/LC-MS) heating->stirring cooling Cool to Room Temperature stirring->cooling extraction Aqueous Work-up and Extraction cooling->extraction purification Dry, Concentrate, and Purify (Chromatography/Recrystallization) extraction->purification product 6-Arylquinoline Derivative purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Synthesis of Alkynyl Derivatives via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between sp- and sp²-hybridized carbon atoms, specifically for the synthesis of aryl alkynes. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve dimethyl 6-bromoquinolinedicarboxylate (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 6-alkynylquinoline derivative.

Data Presentation: Representative Reaction Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)i-Pr₂NEtDMF50690-98
31-HexynePd(dppf)Cl₂ (3)CuI (5)Et₃NTHF401080-90
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)i-Pr₂NEtDMF601270-85

Note: Yields are estimates based on typical outcomes for similar reactions and may vary.

Visualization: Sonogashira Coupling Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add to Flask: - Dimethyl 6-bromoquinolinedicarboxylate - Terminal Alkyne - Pd Catalyst & Cu(I) Co-catalyst - Base - Solvent stirring Stir at RT or 40-60°C (Monitor by TLC/LC-MS) reagents->stirring extraction Aqueous Work-up and Extraction stirring->extraction purification Dry, Concentrate, and Purify (Flash Column Chromatography) extraction->purification product 6-Alkynylquinoline Derivative purification->product

Caption: Workflow for Sonogashira Coupling.

References

Application Notes and Protocols for 6-Bromoquinoline-2,4-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-bromoquinoline-2,4-dicarboxylic acid as a versatile ligand in coordination chemistry. The document details a proposed synthetic protocol for the ligand, its potential applications in the formation of coordination polymers, and a case study on the closely related quinoline-2,4-dicarboxylic acid. Furthermore, it explores the potential biological activities of quinoline derivatives and provides detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds.[1][2][3] In this proposed protocol, 6-bromoisatin is reacted with pyruvic acid in the presence of a base to yield the target dicarboxylic acid.

1.1. Proposed Synthetic Protocol via Pfitzinger Reaction

This protocol is based on the known synthesis of 6-bromoisatin and the general principles of the Pfitzinger reaction.[1][2][4]

Step 1: Synthesis of 6-Bromoisatin

The precursor, 6-bromoisatin, can be synthesized from N-(3-bromophenyl)-2-hydroxyiminoacetamide.[1]

  • Materials: N-(3-bromophenyl)-2-hydroxyiminoacetamide, concentrated sulfuric acid, ice water.

  • Procedure:

    • Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.

    • Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.

    • After the reaction is complete, slowly pour the mixture into ice water to precipitate a yellow solid.

    • Collect the precipitate by filtration and dry to obtain 6-bromoisatin (yield: ~98%).[1]

Step 2: Synthesis of this compound

  • Materials: 6-Bromoisatin, pyruvic acid, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

    • Add 6-bromoisatin (0.0075 mol) to the solution and stir for 1 hour at room temperature. The color of the solution is expected to change, indicating the opening of the isatin ring to form the potassium salt of the corresponding isatinic acid.[3][5]

    • Gradually add pyruvic acid (0.015 mol) to the reaction mixture.

    • Reflux the mixture with stirring for approximately 24 hours.[5]

    • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start Start Materials: - 4-Bromoaniline - Chloral Hydrate - Hydroxylamine HCl step1 Sandmeyer Synthesis of 6-Bromoisatin start->step1 step2 Pfitzinger Reaction: Reaction of 6-Bromoisatin with Pyruvic Acid step1->step2 product This compound step2->product

Caption: Logical workflow for the proposed synthesis of this compound.

Application in Coordination Chemistry: A Case Study with Quinoline-2,4-dicarboxylic Acid

2.1. Synthesis of Lanthanide Coordination Polymers with Quinoline-2,4-dicarboxylic Acid

A series of isostructural lanthanide coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)₄]·xH₂O (where Ln = Nd, Eu, Tb, Er) have been synthesized via a hydrothermal method.[6][7]

2.2. Experimental Protocol for Hydrothermal Synthesis

  • Materials: Quinoline-2,4-dicarboxylic acid (H₂Qdca), Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O), deionized water.

  • Procedure:

    • A mixture of H₂Qdca (0.1 mmol, 21.7 mg), Ln(NO₃)₃·6H₂O (0.1 mmol), and deionized water (10 mL) is placed in a Teflon-lined stainless steel autoclave.

    • The autoclave is sealed and heated to a specific temperature (e.g., 100, 120, or 150 °C) for 72 hours.[6]

    • After the reaction, the autoclave is cooled slowly to room temperature.

    • The resulting crystals are collected by filtration, washed with deionized water, and dried in air.

G cluster_workflow Experimental Workflow for Lanthanide MOF Synthesis reactants Reactants: - Quinoline-2,4-dicarboxylic acid - Lanthanide(III) Nitrate - Deionized Water mixing Mix reactants in a Teflon-lined autoclave reactants->mixing hydrothermal Hydrothermal Synthesis: Heat at 100-150°C for 72h mixing->hydrothermal cooling Slow cooling to room temperature hydrothermal->cooling filtration Filter and wash crystals cooling->filtration drying Air dry the final product filtration->drying characterization Characterization: - Single-crystal XRD - PXRD - TGA - Luminescence Spectroscopy drying->characterization

Caption: Experimental workflow for the synthesis of lanthanide coordination polymers.

2.3. Structural and Photoluminescent Properties

The resulting coordination polymers exhibit complex three-dimensional structures where the quinoline-2,4-dicarboxylate ligand acts as a multidentate N,O-donor, bridging multiple metal centers.[6][7] The specific coordination modes of the ligand can vary depending on the reaction temperature.[6]

Table 1: Summary of Crystallographic Data for [Ln₂(Qdca)₃(H₂O)₄]·xH₂O [6][7]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Nd₂(Qdca)₃(H₂O)₄]·3H₂OTriclinicP-110.234(3)12.098(3)14.731(4)98.78(2)97.43(2)114.18(2)
[Eu₂(Qdca)₃(H₂O)₄]·H₂OTriclinicP-110.158(2)12.011(2)14.623(3)98.75(2)97.39(2)114.12(2)
[Tb₂(Qdca)₃(H₂O)₄]·H₂OTriclinicP-110.112(3)11.954(4)14.549(5)98.69(3)97.34(3)114.08(3)

These lanthanide-based MOFs exhibit characteristic photoluminescence, with the quinoline-2,4-dicarboxylate ligand acting as an antenna to sensitize the lanthanide ion's emission. The Eu(III) complexes show characteristic red emission, while the Nd(III) and Er(III) complexes exhibit emission in the near-infrared (NIR) range.[6]

Table 2: Photoluminescence Data for Selected Lanthanide Coordination Polymers [6]

CompoundExcitation (nm)Emission Peaks (nm) and Assignment
[Eu₂(Qdca)₃(H₂O)₄]·H₂O350579 (⁵D₀→⁷F₀), 592 (⁵D₀→⁷F₁), 615 (⁵D₀→⁷F₂), 652 (⁵D₀→⁷F₃), 700 (⁵D₀→⁷F₄)
[Tb₂(Qdca)₃(H₂O)₄]·H₂O350490 (⁵D₄→⁷F₆), 545 (⁵D₄→⁷F₅), 585 (⁵D₄→⁷F₄), 622 (⁵D₄→⁷F₃)

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[8][9][10] The mechanism of action for many quinoline-based drugs involves interaction with cellular macromolecules, such as DNA. For instance, some quinoline antimalarials are thought to interfere with the detoxification of heme in the malaria parasite.[8][11] In the context of cancer, certain quinoline derivatives may act as DNA intercalating agents or inhibitors of key enzymes involved in cell proliferation.[12]

While the specific signaling pathways modulated by this compound have not been elucidated, a plausible mechanism for its potential anticancer activity could involve the inhibition of DNA replication, a common pathway for many chemotherapeutic agents.

G cluster_pathway Plausible Anticancer Signaling Pathway Ligand Quinoline Carboxylic Acid Derivative Cell Cancer Cell Ligand->Cell Nucleus Nucleus Cell->Nucleus DNA DNA Nucleus->DNA Replication DNA Replication DNA->Replication Replication->Block Apoptosis Apoptosis Block->Apoptosis Inhibition leads to

Caption: Plausible signaling pathway for the anticancer activity of a quinoline carboxylic acid derivative.

The planar aromatic structure of the quinoline ring system, combined with the chelating dicarboxylic acid groups, makes this compound and its metal complexes interesting candidates for further investigation in drug development. The presence of the bromine atom can also enhance biological activity through halogen bonding and by modifying the lipophilicity of the molecule.

Disclaimer: The provided synthetic protocol for this compound is a proposed method based on established chemical reactions. Researchers should conduct their own optimization and characterization of the synthesized compound. The information on biological activity is based on related compounds and further studies are required to determine the specific activities and mechanisms of this compound and its coordination complexes.

References

Developing Anticancer Agents from 6-Bromoquinoline-2,4-dicarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 6-bromoquinoline-2,4-dicarboxylic acid derivatives as potential anticancer agents. While direct experimental data on this specific class of compounds is emerging, this guide consolidates information from structurally related quinoline derivatives to provide a framework for synthesis, biological evaluation, and mechanism of action studies.

Introduction

Quinoline scaffolds are a prominent feature in many approved anticancer drugs and clinical candidates.[1][2] Their planar structure allows for intercalation with DNA, and various substitutions on the quinoline ring can lead to the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. The presence of a bromine atom at the C6 position and carboxylic acid groups at the C2 and C4 positions of the quinoline core in this compound offers unique opportunities for developing novel anticancer agents. The bromine atom can enhance biological activity through halogen bonding and improved pharmacokinetic properties, while the dicarboxylic acid moieties provide sites for further derivatization to modulate solubility, cell permeability, and target binding.

These derivatives are hypothesized to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of critical signaling pathways. This document outlines the necessary protocols to synthesize and evaluate these compounds.

Data Presentation: Comparative Cytotoxicity of Related Quinoline Derivatives

To provide a baseline for the potential efficacy of this compound derivatives, the following table summarizes the in vitro cytotoxicity data for various brominated quinoline and quinoline carboxylic acid analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Brominated Quinolines 6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[3]
6,8-DiphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Significant Activity[3]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT295.45 - 9.6 µg/mL[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT29Significant Activity[4]
Quinoline Carboxylic Acids 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction[5]
Quinoline-2-carboxylic acidHeLa (Cervical)Significant Cytotoxicity[6]
Quinoline-4-carboxylic acidMCF-7 (Breast)Remarkable Growth Inhibition[6]
Brominated Quinazolines 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[7]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach for creating a library of this compound derivatives involves the initial synthesis of the core scaffold followed by derivatization of the carboxylic acid groups. A plausible synthetic route can be adapted from established methods for quinoline-2,4-dicarboxylates.[8][9]

Protocol 3.1.1: Synthesis of Diethyl 6-bromoquinoline-2,4-dicarboxylate

This protocol describes a one-pot synthesis of the diethyl ester of this compound.

Materials:

  • 4-Bromoaniline

  • Diethyl acetylenedicarboxylate (DEAD)

  • Molecular Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and solvents for workup and purification

Procedure:

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq) and acetonitrile.

  • Add molecular iodine (20 mol%) to the solution.

  • Slowly add diethyl acetylenedicarboxylate (2.2 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain diethyl 6-bromoquinoline-2,4-dicarboxylate.

Protocol 3.1.2: Derivatization via Amide Bond Formation

This protocol details the conversion of the dicarboxylic acid (obtained by hydrolysis of the diethyl ester) to various amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired primary or secondary amine (2.2 eq)

  • Triethylamine (TEA) or Pyridine

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of thionyl chloride or a solution of oxalyl chloride in dry DCM. A catalytic amount of dry DMF can be added if using thionyl chloride.

  • Stir the mixture at room temperature or gentle reflux for 2-4 hours until the formation of the diacyl chloride is complete.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude diacyl chloride in dry DCM in a separate flask.

  • In another flask, dissolve the desired amine (2.2 eq) and triethylamine (or pyridine) in dry DCM and cool in an ice bath.

  • Slowly add the solution of the diacyl chloride to the amine solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of action, further assays can be performed to assess apoptosis induction and cell cycle arrest.

Protocol 3.3.1: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

Protocol 3.3.2: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways.

Synthesis_Workflow 4-Bromoaniline 4-Bromoaniline One-Pot Reaction One-Pot Reaction 4-Bromoaniline->One-Pot Reaction Diethyl Acetylenedicarboxylate Diethyl Acetylenedicarboxylate Diethyl Acetylenedicarboxylate->One-Pot Reaction Iodine Catalyst Iodine Catalyst Iodine Catalyst->One-Pot Reaction Diethyl 6-bromoquinoline-2,4-dicarboxylate Diethyl 6-bromoquinoline-2,4-dicarboxylate One-Pot Reaction->Diethyl 6-bromoquinoline-2,4-dicarboxylate Hydrolysis Hydrolysis Diethyl 6-bromoquinoline-2,4-dicarboxylate->Hydrolysis This compound This compound Hydrolysis->this compound Amidation Amidation This compound->Amidation Derivative Library Derivative Library Amidation->Derivative Library

Caption: Synthetic workflow for this compound derivatives.

Anticancer_Screening_Workflow Derivative Library Derivative Library In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Derivative Library->In Vitro Cytotoxicity Screening (MTT Assay) Determine IC50 Values Determine IC50 Values In Vitro Cytotoxicity Screening (MTT Assay)->Determine IC50 Values Lead Compound Selection Lead Compound Selection Determine IC50 Values->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Target Identification Target Identification Mechanism of Action Studies->Target Identification

Caption: Workflow for anticancer screening and mechanism of action studies.

Apoptosis_Signaling_Pathway Quinoline Derivative Quinoline Derivative Cellular Stress Cellular Stress Quinoline Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Mitochondrial Pathway->Bax/Bcl-2 Regulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Regulation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential apoptosis signaling pathway induced by quinoline derivatives.

References

Application Notes and Protocols for Studying Vesicular Glutamate Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular glutamate transporters (VGLUTs) are critical components of excitatory neurotransmission in the mammalian central nervous system. These proteins are responsible for packaging glutamate, the primary excitatory neurotransmitter, into synaptic vesicles. This process is essential for maintaining the quantal size of glutamate release and ensuring synaptic efficacy. The three known isoforms, VGLUT1, VGLUT2, and VGLUT3, are expressed in distinct neuronal populations and play crucial roles in various physiological processes. Their dysfunction has been implicated in several neurological and psychiatric disorders, making them attractive targets for drug development.

These application notes provide a comprehensive overview of the methodologies employed to study VGLUT inhibitors, offering detailed protocols for key experiments and a summary of quantitative data for known inhibitors.

I. Methodological Approaches for Studying VGLUT Inhibitors

The investigation of VGLUT inhibitors involves a range of techniques, from traditional biochemical assays to advanced biophysical and imaging methods. The choice of methodology depends on the specific research question, the desired throughput, and the available resources.

1. Radiometric Assays: This is the most common and direct method to measure VGLUT activity. It relies on the uptake of radiolabeled L-glutamate (e.g., [³H]L-glutamate) into isolated synaptic vesicles or reconstituted proteoliposomes containing purified VGLUTs. The amount of radioactivity incorporated into the vesicles is quantified by liquid scintillation counting. This method is robust and allows for the determination of key kinetic parameters such as Km and Vmax, as well as the inhibitory potency (IC50 or Ki) of test compounds.[1][2]

2. Fluorescence-Based Assays: These assays utilize fluorescent probes that are sensitive to pH changes. VGLUTs utilize a proton electrochemical gradient (ΔμH+) generated by a vesicular H+-ATPase to drive glutamate transport.[1] Fluorescent probes, such as pHluorins, can be genetically fused to VGLUTs to monitor the pH changes associated with vesicular glutamate uptake and release in real-time in living neurons.[3] This technique provides high spatial and temporal resolution, making it suitable for studying the dynamics of VGLUT function in a physiological context.

3. Electrophysiological Assays: VGLUTs exhibit a chloride conductance that is coupled to glutamate transport.[4][5][6] Patch-clamp recordings from enlarged endosomes of VGLUT-transfected cells can be used to measure these VGLUT-associated currents.[5] This electrophysiological approach allows for a detailed characterization of the ion fluxes associated with VGLUT activity and how they are modulated by inhibitors.

4. Homology Modeling and Docking Studies: In the absence of a high-resolution crystal structure for VGLUTs, computational approaches such as homology modeling and molecular docking are employed to predict the three-dimensional structure of the transporters and to study the binding of substrates and inhibitors.[1][7][8] These in silico methods can provide valuable insights into the structure-activity relationships of VGLUT inhibitors and guide the design of new compounds.

II. Experimental Protocols

Protocol 1: [³H]L-Glutamate Uptake Assay in Synaptic Vesicles

This protocol describes the measurement of VGLUT activity in synaptic vesicles isolated from rodent brains.

Materials:

  • Fresh or frozen whole rat brains

  • Sucrose solutions (0.32 M, 0.8 M, 1.2 M)

  • HEPES-buffered saline (HBS)

  • Uptake buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 4 mM MgATP, 140 mM potassium gluconate, 4 mM KCl)

  • [³H]L-glutamate

  • Test inhibitors

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Synaptic Vesicle Isolation: Isolate synaptic vesicles from rat forebrains using differential centrifugation and sucrose density gradients as previously described. The final vesicle fraction should be enriched in synaptic vesicles.

  • Protein Quantification: Determine the protein concentration of the synaptic vesicle preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Uptake Reaction: a. In a 96-well plate, add the test compounds at various concentrations.[9] b. Add the synaptic vesicle preparation (typically 10-20 µg of protein per well). c. Pre-incubate for 10 minutes at 37°C.[9] d. Initiate the uptake reaction by adding [³H]L-glutamate (final concentration typically 50 nM - 4 mM). The specific activity will depend on the experiment. e. Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

  • Termination and Filtration: a. Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radiolabel.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (measured in the absence of ATP or at 4°C) from all values. b. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Glutamate Efflux Assay from VGLUT-Expressing HEK293T Cells

This protocol is adapted from a study using an isoform-specific antibody to inhibit VGLUT2 and can be used to screen for inhibitors that act on the luminal side of the transporter.[6][10]

Materials:

  • HEK293T cells expressing a plasma membrane-targeted VGLUT (pmVGLUT)

  • Culture medium

  • [³H]L-glutamate

  • Loading buffer (e.g., Ringer's solution)

  • Efflux buffer (pH 7.4 and pH 5.5)

  • Test inhibitors

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture HEK293T cells expressing pmVGLUT in appropriate culture medium.

  • Loading with [³H]L-glutamate: a. Seed the cells in a multi-well plate. b. Incubate the cells with [³H]L-glutamate in loading buffer for a defined period to allow for glutamate uptake. c. Wash the cells with cold Ringer's solution to remove extracellular radiolabel.[6][10]

  • Efflux Assay: a. Add efflux buffer (at pH 7.4 or pH 5.5 to mimic different vesicular states) containing the test inhibitor or vehicle control.[6][10] b. Incubate for a specific time to allow for glutamate efflux. c. Collect the supernatant (containing the effluxed [³H]L-glutamate).

  • Quantification: a. Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: a. Compare the amount of efflux in the presence and absence of the inhibitor to determine its effect.

III. Quantitative Data of VGLUT Inhibitors

The following table summarizes the inhibitory potencies of several known VGLUT inhibitors.

InhibitorVGLUT Isoform(s)Assay SystemIC50 / KiReference
Evans Blue VGLUTsSynaptic VesiclesIC50: 40 nM (for ATP uptake)
Trypan Blue VGLUTsSynaptic Vesicles~ Potent inhibitor[2]
Congo Red VGLUTsSynaptic VesiclesIC50: 0.6 ± 0.2 μM[8]
Rose Bengal VGLUTsAstrocytes-
DIDS VGLUTsSynaptic VesiclesEC50: 0.7 μM[5]
SITS VGLUTsSynaptic VesiclesEC50: 0.2 μM[5]
Bromocriptine VGLUTsSynaptic VesiclesKi: 20 μM[2]
dQlIdElW (tetrapeptide) VGLUTsSynaptic VesiclesKi: 828 ± 252 μM[2]

IV. Visualizing VGLUT Function and Inhibition

Signaling Pathways and Experimental Workflows

VGLUT_Mechanism cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol cluster_lumen Vesicle Lumen (Acidic) VGLUT {Vesicular Glutamate Transporter (VGLUT)|Cytosolic Side|Lumenal Side} Glutamate_lumen Glutamate VGLUT->Glutamate_lumen Transports VATPase {V-H+ ATPase} H_lumen H+ VATPase->H_lumen Pumps H+ in Glutamate_cyto Glutamate Glutamate_cyto->VGLUT Binds H_cyto H+ H_cyto->VATPase Cl_cyto Cl- Cl_cyto->VGLUT Allosteric activation H_lumen->VGLUT Drives transport (Δψ) Inhibitor VGLUT Inhibitor Inhibitor->VGLUT Blocks transport

Radiometric_Assay_Workflow start Start prep_vesicles Isolate Synaptic Vesicles start->prep_vesicles add_inhibitor Add Test Inhibitor prep_vesicles->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_radiolabel Add [³H]L-Glutamate pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Reaction & Filter incubate->terminate quantify Quantify Radioactivity terminate->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

Logical_Relationship VGLUT_Activity VGLUT Activity Glutamate_Packaging Vesicular Glutamate Packaging VGLUT_Activity->Glutamate_Packaging Quantal_Size Quantal Size Glutamate_Packaging->Quantal_Size Synaptic_Transmission Excitatory Synaptic Transmission Quantal_Size->Synaptic_Transmission VGLUT_Inhibitor VGLUT Inhibitor VGLUT_Inhibitor->VGLUT_Activity Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-bromoquinoline-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromoquinoline-2,4-dicarboxylic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and quality control. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method utilizes a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection, providing a sensitive and specific assay.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is provided in the table below. These conditions are based on established methods for similar quinoline derivatives and are designed to provide good peak shape and resolution.[1][2][3]

Parameter Condition
HPLC System Any standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1][3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Elution 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-20 min: 15% B
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1][2]
Column Temperature 30 °C[1][2]
Detection Wavelength UV at 254 nm[3]
Run Time 20 minutes

Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Formic acid (analytical grade)

  • Ultrapure water

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of ultrapure water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for calibration.

  • Sample Solution: Accurately weigh the sample containing this compound and prepare a solution in methanol at a concentration of approximately 1 mg/mL.[4] If necessary, sonicate to aid dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

HPLC Analysis Procedure
  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (15% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.

  • Inject 10 µL of each standard and sample solution.

  • Run the gradient program as specified in the chromatographic conditions.

  • After the analysis sequence, wash the column with a higher percentage of the organic mobile phase before storing it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of this HPLC method based on typical validation results for similar analytical procedures.[1][3] These parameters should be experimentally verified.

Parameter Result
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Data Analysis

Identify the peak corresponding to this compound based on the retention time of the reference standard. The quantification of the analyte can be performed by creating a calibration curve from the peak areas of the standard solutions versus their concentrations. The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc_setup HPLC System Setup and Equilibration prep->hplc_setup injection Injection of Samples and Standards hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration and Quantification) data_acq->analysis results Reporting of Results (Purity, Concentration) analysis->results

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Quinoline-2,4-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques utilized for the characterization of quinoline-2,4-dicarboxylic acids. This class of compounds is of significant interest in medicinal chemistry, notably as inhibitors of vesicular glutamate transporters (VGLUTs). This document outlines detailed experimental protocols for sample preparation and the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, presents a summary of expected NMR data, and visualizes the experimental workflow and the compound's mechanism of action.

Introduction

Quinoline-2,4-dicarboxylic acids are heterocyclic compounds that have been identified as competitive inhibitors of vesicular glutamate transporters (VGLUTs).[1][2][3] VGLUTs are responsible for packaging the neurotransmitter glutamate into synaptic vesicles, a crucial step in glutamatergic neurotransmission.[4][5][6] By inhibiting VGLUTs, quinoline-2,4-dicarboxylic acids can modulate glutamatergic signaling, making them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders.

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Data Presentation

Quinoline-2,4-dicarboxylic acid with numbering

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Quinoline-2,4-dicarboxylic Acid

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-~150
3C-H~8.0 - 8.2~120
4C-~148
5C-H~8.1 - 8.3~128
6C-H~7.6 - 7.8~129
7C-H~7.8 - 8.0~130
8C-H~8.0 - 8.2~131
4aC-~129
8aC-~147
2-COOHCOOH~12.0 - 14.0~168
4-COOHCOOH~12.0 - 14.0~167

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Quinoline-2,4-dicarboxylic acid sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Glass wool or a small cotton plug

  • Vortex mixer

  • Microbalance

Protocol:

  • Weigh the sample: Accurately weigh the desired amount of quinoline-2,4-dicarboxylic acid using a microbalance.

  • Dissolve the sample: Transfer the sample to a small, clean, and dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Due to the acidic nature of the compound, DMSO-d₆ or Methanol-d₄ are suitable choices.

  • Ensure complete dissolution: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filter the solution: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution. Place a small plug of glass wool or cotton into a Pasteur pipette.

  • Transfer to NMR tube: Carefully transfer the filtered solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Cap and label: Cap the NMR tube securely and label it clearly with the sample identification.

1D NMR Spectroscopy Protocol (¹H and ¹³C)

Instrument:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 or more, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Number of Scans (NS): 2-8 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

  • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • Number of Scans (NS): 4-16 per increment.

  • Number of Increments: 128-256 in the F1 dimension.

  • Spectral Width (SW): ¹H range in F2, ¹³C range in F1.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four).

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Number of Scans (NS): 8-32 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

  • Spectral Width (SW): ¹H range in F2, ¹³C range in F1.

Data Processing for 2D Spectra:

  • Apply a 2D Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Perform baseline correction.

  • Calibrate the chemical shift scales using the 1D spectra as a reference.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of quinoline-2,4-dicarboxylic acids.

experimental_workflow NMR Analysis Workflow for Quinoline-2,4-dicarboxylic Acids cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d Acquire 1D Spectra nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Optimize & Acquire 2D Spectra processing Fourier Transform, Phasing, Baseline Correction nmr_2d->processing Process Raw Data analysis Spectral Analysis & Structure Elucidation processing->analysis

Caption: Workflow for NMR analysis of quinoline-2,4-dicarboxylic acids.

Signaling Pathway Inhibition

Quinoline-2,4-dicarboxylic acids act as competitive inhibitors of Vesicular Glutamate Transporters (VGLUTs). The following diagram illustrates this mechanism.

signaling_pathway Inhibition of VGLUT by Quinoline-2,4-dicarboxylic Acid cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft glutamate Glutamate vglut VGLUT glutamate->vglut Binds to transporter vesicle Synaptic Vesicle glutamate_released Glutamate Release (Blocked) vesicle->glutamate_released vglut->vesicle Transports into vesicle qda Quinoline-2,4- dicarboxylic Acid qda->vglut Competitively Inhibits

Caption: VGLUT inhibition by quinoline-2,4-dicarboxylic acid.

References

Application Notes and Protocols: Preparation of Metal Complexes of 6-Bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of transition metal and lanthanide complexes of 6-bromoquinoline-2,4-dicarboxylic acid. The procedures outlined are based on established methods for the synthesis of metal complexes with analogous quinoline-based ligands. These complexes are of significant interest for their potential applications in drug discovery and materials science, owing to the diverse biological activities and photophysical properties associated with quinoline derivatives and their metal complexes.[1][2][3]

Introduction

Quinoline scaffolds are integral to a wide range of medicinally important compounds, exhibiting antibacterial, anticancer, and antiviral activities.[4] The coordination of metal ions to quinoline-based ligands can enhance these biological activities and introduce novel properties, such as luminescence for imaging applications.[1] this compound is a particularly interesting ligand due to the presence of multiple coordination sites (the nitrogen atom of the quinoline ring and the two carboxylate groups) and the bromo substituent, which can be further functionalized. The synthesis of metal complexes with this ligand opens avenues for the development of new therapeutic agents and functional materials.

Experimental Protocols

The following are generalized protocols for the synthesis of a transition metal (Copper(II)) and a lanthanide (Europium(III)) complex of this compound. The hydrothermal synthesis method is employed, as it is a common and effective technique for generating crystalline coordination polymers.[5]

Protocol 1: Synthesis of a Copper(II) Complex of this compound

Materials:

  • This compound

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of deionized water and dimethylformamide (DMF).

  • To this solution, add 0.1 mmol of Copper(II) nitrate trihydrate.

  • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Collect the resulting blue crystals by filtration, wash with a small amount of deionized water and then ethanol.

  • Dry the crystals in a desiccator over silica gel.

Protocol 2: Synthesis of a Europium(III) Complex of this compound

Materials:

  • This compound

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a solution of the sodium salt of the ligand by dissolving 0.2 mmol of this compound in 10 mL of deionized water containing 0.4 mmol of sodium hydroxide.

  • In a separate beaker, dissolve 0.2 mmol of Europium(III) nitrate hexahydrate in 10 mL of deionized water.

  • Slowly add the europium nitrate solution to the ligand solution with constant stirring.

  • Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 150°C for 48 hours.[5]

  • Cool the autoclave to room temperature.

  • Collect the resulting colorless crystals by filtration, wash with deionized water, and air dry.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized metal complexes. These values are hypothetical and based on typical results reported for similar metal-quinoline carboxylate complexes.

Table 1: Hypothetical Yield and Elemental Analysis Data

ComplexFormulaMolecular Weight ( g/mol )Yield (%)C (%)H (%)N (%)
[Cu(C₁₁H₅BrNO₄)(H₂O)]·H₂OC₁₁H₉BrCuNO₆406.65~70~32.49~2.23~3.44
[Eu₂(C₁₁H₅BrNO₄)₃(H₂O)₄]·2H₂OC₃₃H₂₇Br₃Eu₂N₃O₁₈1459.48~65~27.16~1.86~2.88

Table 2: Hypothetical Spectroscopic Data

ComplexFTIR (cm⁻¹) Key PeaksUV-Vis (nm, in DMSO) λmax
This compound~3400 (O-H), ~1700 (C=O of COOH), ~1600 (C=N)~250, ~320
[Cu(C₁₁H₅BrNO₄)(H₂O)]·H₂O~3400 (O-H of H₂O), ~1620 (asymmetric COO⁻), ~1400 (symmetric COO⁻), ~1580 (C=N)~260, ~330, ~680 (d-d transition)
[Eu₂(C₁₁H₅BrNO₄)₃(H₂O)₄]·2H₂O~3400 (O-H of H₂O), ~1610 (asymmetric COO⁻), ~1390 (symmetric COO⁻), ~1575 (C=N)~255, ~325

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand_prep Ligand & Metal Salt Preparation cluster_reaction Hydrothermal Synthesis cluster_workup Product Isolation & Purification cluster_characterization Characterization L This compound Mix Mixing & Stirring L->Mix M Metal Salt (e.g., Cu(NO₃)₂ or Eu(NO₃)₃) M->Mix Solvent Solvent System (e.g., H₂O/DMF) Solvent->Mix Autoclave Sealing in Teflon-lined Autoclave Mix->Autoclave Heating Heating (120-150 °C, 48-72 h) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (H₂O, Ethanol) Filtration->Washing Drying Drying Washing->Drying Product Crystalline Metal Complex Drying->Product signaling_pathway cluster_cell Cancer Cell Complex Metal Complex of This compound Mito Mitochondrial Stress Complex->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 6-bromoquinoline-2,4-dicarboxylic acid synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Hypothetical Synthesis Route: Pfitzinger Reaction

A plausible and effective method for the synthesis of this compound is a variation of the Pfitzinger reaction. This reaction involves the condensation of 5-bromoisatin with a pyruvate salt under basic conditions. The pyruvate provides the necessary carbon atoms to form the second carboxylic acid group at the 2-position of the quinoline ring.

Experimental Protocol: Pfitzinger Synthesis of this compound

This protocol details a laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents:

  • 5-Bromoisatin

  • Sodium pyruvate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Activated carbon

  • Celite or filter aid

Procedure:

  • Preparation of the Isatin Salt Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in a mixture of ethanol and water (3:1 v/v). To this basic solution, add 5-bromoisatin (1.0 eq). Stir the mixture at room temperature until the characteristic orange-red color of isatin disappears and a clear, yellowish solution is formed. This indicates the complete ring-opening of the isatin to its corresponding potassium salt.

  • Reaction with Pyruvate: To the solution of the potassium salt of ring-opened 5-bromoisatin, add sodium pyruvate (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

    • Treat the filtrate with activated carbon to decolorize the solution and filter through a pad of Celite.

    • Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.

    • The desired this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified this compound.

    • Dry the final product under vacuum.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Pfitzinger reaction can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Isatin Ring Opening: The initial ring-opening of 5-bromoisatin is crucial for the reaction to proceed.

    • Solution: Ensure the 5-bromoisatin is completely dissolved and the solution has turned from orange-red to a clear yellow before adding the sodium pyruvate. You can achieve this by stirring the isatin in the basic solution for a longer duration before proceeding.

  • Suboptimal Reaction Temperature: The reaction may not be going to completion at the current reflux temperature.

    • Solution: Ensure a consistent and adequate reflux temperature is maintained throughout the reaction period.

  • Insufficient Reaction Time: The reaction may require more time to reach completion.

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the recommended time, extend the reflux period.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: See the troubleshooting guide below for managing tar formation.

Q2: I am observing a significant amount of dark, tar-like substance in my reaction mixture. How can I prevent this?

A2: Tar formation is a common side reaction in Pfitzinger synthesis, often due to self-condensation of the reactants or polymerization of intermediates under strong basic conditions.

  • Solution:

    • Control of Base Concentration: While a strong base is necessary, an excessively high concentration can promote tar formation. Use the recommended stoichiometry of potassium hydroxide.

    • Gradual Addition of Reactants: Adding the sodium pyruvate solution slowly to the pre-formed isatin salt solution can help to control the reaction rate and minimize side reactions.

    • Temperature Control: Avoid overheating the reaction mixture, as this can accelerate tar formation. Maintain a steady reflux.

Q3: The purification of the final product is challenging due to impurities. What are the best practices for purification?

A3: Effective purification is key to obtaining a high-purity product.

  • Solution:

    • Decolorization: Use activated carbon to remove colored impurities from the aqueous solution before precipitation.

    • Recrystallization: Experiment with different solvent systems for recrystallization to find the one that provides the best crystal quality and purity. Common choices include ethanol/water, acetic acid/water, or DMF/water.

    • Washing: Thoroughly wash the filtered product with cold water to remove any inorganic salts.

Troubleshooting Decision Tree

Troubleshooting_Pfitzinger start Low Yield of this compound check_ring_opening Is 5-bromoisatin ring opening complete? (Solution clear yellow before adding pyruvate) start->check_ring_opening incomplete_opening Incomplete Ring Opening check_ring_opening->incomplete_opening No check_reaction_conditions Are reaction time and temperature optimal? check_ring_opening->check_reaction_conditions Yes prolong_stirring Action: Prolong stirring of isatin in base before adding pyruvate. incomplete_opening->prolong_stirring prolong_stirring->check_reaction_conditions suboptimal_conditions Suboptimal Conditions check_reaction_conditions->suboptimal_conditions No check_tar Is there significant tar formation? check_reaction_conditions->check_tar Yes optimize_conditions Action: Monitor with TLC and extend reflux time if needed. Ensure consistent reflux. suboptimal_conditions->optimize_conditions optimize_conditions->check_tar tar_formation Tar Formation check_tar->tar_formation Yes check_purification Is the purification process effective? check_tar->check_purification No control_conditions Action: Control base concentration. Add pyruvate solution gradually. Avoid overheating. tar_formation->control_conditions control_conditions->check_purification ineffective_purification Ineffective Purification check_purification->ineffective_purification No end Improved Yield check_purification->end Yes improve_purification Action: Use activated carbon for decolorization. Optimize recrystallization solvent. ineffective_purification->improve_purification improve_purification->end

Caption: Troubleshooting workflow for the Pfitzinger synthesis of this compound.

Data Presentation

Table 1: Reactant Stoichiometry and Molar Masses

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
5-BromoisatinC₈H₄BrNO₂226.031.0
Sodium pyruvateC₃H₃NaO₃110.041.5
Potassium hydroxideKOH56.112.0

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low YieldIncomplete reactionEnsure complete isatin ring-opening; extend reflux time and monitor by TLC.
Side reactionsControl base concentration and reaction temperature; add pyruvate solution gradually.
Tar FormationPolymerization of intermediatesUse optimal base concentration; control temperature; gradual addition of reactants.
Purification DifficultiesPresence of colored impuritiesUse activated carbon for decolorization before acidification.
Inefficient crystallizationOptimize the recrystallization solvent system.

Experimental Workflow Diagram

Pfitzinger_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification isatin 5-Bromoisatin ring_opening Isatin Ring Opening (Stir at RT) isatin->ring_opening koh KOH Solution (Ethanol/Water) koh->ring_opening pyruvate Sodium Pyruvate condensation Condensation with Pyruvate (Reflux 6-8h) pyruvate->condensation ring_opening->condensation evaporation Ethanol Evaporation condensation->evaporation filtration1 Filtration of Insolubles evaporation->filtration1 decolorization Decolorization with Activated Carbon filtration1->decolorization acidification Acidification with HCl to pH 2-3 decolorization->acidification precipitation Precipitation of Product acidification->precipitation filtration2 Vacuum Filtration precipitation->filtration2 washing Wash with Cold Water filtration2->washing recrystallization Recrystallization washing->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure this compound drying->final_product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Technical Support Center: Synthesis of Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of electron-deficient quinolines. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of electron-deficient quinolines often challenging?

The synthesis of quinolines bearing electron-withdrawing groups is often complicated by the reduced nucleophilicity of the aniline precursor. This deactivation can hinder the key condensation and cyclization steps that are central to many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions. These challenges can manifest as low yields, harsh reaction conditions, and an increased propensity for side reactions.[1][2][3]

Q2: What are the primary issues with classical quinoline synthesis methods when applied to electron-deficient systems?

Classical methods often employ harsh conditions, such as strong acids, high temperatures, and potent oxidizing agents (e.g., arsenic pentoxide or nitrobenzene in the Skraup synthesis).[2][4] These aggressive conditions can lead to the formation of difficult-to-remove tars, limit functional group compatibility, and result in low yields, particularly with deactivated, electron-deficient anilines.[1][2]

Q3: Are there "greener" or more modern alternatives to these classical methods?

Yes, significant research has focused on developing more environmentally benign and efficient methods. Key alternatives include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically decrease reaction times and often enhance yields.[4][5]

  • Ionic Liquids: Can serve as both solvent and catalyst, facilitating reactions under milder conditions.[4][6]

  • Nanocatalysts: Offer high catalytic activity and can often be recovered and reused, improving the sustainability of the process.[5]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to accelerate reaction rates, leading to shorter reaction times and higher yields under milder conditions.[2][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedländer Synthesis

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis.[4][7] However, low yields are a frequent problem, especially with electron-deficient substrates.

Potential Cause Troubleshooting Strategy
Poor Reactivity of Electron-Deficient Amine Increase reaction temperature or switch to a more effective catalyst. Lewis acids like In(OTf)₃ have been shown to be highly effective.[8]
Inefficient Cyclization Strong electron-withdrawing groups can inhibit the cyclization step. Consider using a stronger acid catalyst or a dehydrating agent to drive the reaction forward.[2]
Aldol Side Reactions Self-condensation of the ketone reactant is a common side reaction.[9] To mitigate this, consider using the imine analog of the o-aminoaryl ketone.[10]
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones in Friedländer Synthesis

When an unsymmetrical ketone is used in the Friedländer synthesis, the formation of two different regioisomers is possible, leading to purification challenges and reduced yield of the desired product.[10][11]

Potential Cause Troubleshooting Strategy
Lack of Control in Cyclization The choice of catalyst can significantly influence the regiochemical outcome. Experiment with different amine catalysts or ionic liquids, which have been shown to favor the formation of one regioisomer.[10][11]
Steric and Electronic Effects The steric and electronic properties of the substituents on both the aniline and the ketone influence the cyclization. Modifying the substrate, for instance by introducing a phosphoryl group on the α-carbon of the ketone, can direct the cyclization.[10][11]
Issue 3: Vigorous and Uncontrolled Reaction in Skraup Synthesis

The Skraup synthesis is notoriously exothermic and can be difficult to control, posing a significant safety hazard.[2][9]

Potential Cause Troubleshooting Strategy
Highly Exothermic Reaction Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[2][9]
Rapid Addition of Acid Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[9]
Localized Hotspots Ensure efficient stirring to dissipate heat and prevent the formation of localized hotspots.[9]
Issue 4: Polymerization of Carbonyl Substrate in Doebner-von Miller Reaction

A common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to diminished product yields.[2][4]

Potential Cause Troubleshooting Strategy
Self-Condensation of Carbonyl Compound Employ a biphasic reaction medium. Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the desired quinoline product.[2][4][9]
High Reactant Concentration Add the carbonyl compound slowly to the reaction mixture to control its concentration and minimize self-condensation.[9]

Experimental Protocols

Protocol 1: One-Pot Friedländer Quinoline Synthesis

This protocol describes the synthesis of quinolines from o-nitroarylcarbaldehydes and ketones in a one-pot reaction.

Materials:

  • o-nitroarylcarbaldehyde

  • Ketone or aldehyde

  • Iron powder

  • Aqueous hydrochloric acid (catalytic amount)

  • Ethanol

  • Potassium hydroxide

Procedure:

  • In a round-bottom flask, suspend the o-nitroarylcarbaldehyde and iron powder in ethanol.

  • Add a catalytic amount of aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the reduction of the nitro group to an amine by TLC.

  • Once the reduction is complete, add the ketone or aldehyde to the reaction mixture.

  • Add potassium hydroxide to catalyze the condensation and cyclization.

  • Continue to heat at reflux until the formation of the quinoline is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

This method has been shown to produce mono- or disubstituted quinolines in good to excellent yields (58–100%).[12]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Concentrated hydrochloric acid

  • Crotonaldehyde

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • To the flask, add aniline and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the stirred mixture.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • The 2-methylquinoline will separate as an oil. Extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Data Presentation

Table 1: Comparison of Catalysts in Friedländer Synthesis of a Polysubstituted Quinoline
CatalystReaction Time (h)Yield (%)
[Hbim]BF₄3 - 693
SiO₂ nanoparticles (Microwave)0.5 - 293
Cu(II)-based MOF8High
Li⁺-modified nanoporous Na⁺-montmorillonite0.5 - 296

Data compiled from various sources discussing advancements in Friedländer synthesis.[13]

Table 2: Yields of Quinolines from 1,3-Ynones and o-Aminothiophenol with Different Substituents
Substituent on Phenyl Ring of 1,3-YnoneYield (%)
-Me (electron-donating)62-93
-OMe (electron-donating)62-93
p-fluoro (electron-withdrawing)90
p-chloro (electron-withdrawing)84
p-bromo (electron-withdrawing)80

This data demonstrates that both electron-donating and electron-withdrawing groups on the 1,3-ynone can lead to good yields in this specific synthetic method.[14]

Visualizations

friedlaender_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation Condensation 2-Aminoaryl Ketone->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted Quinoline Substituted Quinoline Dehydration->Substituted Quinoline

Caption: A simplified workflow of the Friedländer quinoline synthesis.

troubleshooting_logic Low_Yield Low Yield? Reaction_Type Identify Reaction Type Low_Yield->Reaction_Type Friedlaender Friedländer Reaction_Type->Friedlaender Skraup Skraup Reaction_Type->Skraup Doebner_von_Miller Doebner-von Miller Reaction_Type->Doebner_von_Miller Check_Catalyst Optimize Catalyst Friedlaender->Check_Catalyst Control_Temp Control Temperature Friedlaender->Control_Temp Add_Moderator Add Moderator (e.g., FeSO₄) Skraup->Add_Moderator Biphasic_Medium Use Biphasic Medium Doebner_von_Miller->Biphasic_Medium

Caption: A decision-making diagram for troubleshooting low yields in quinoline synthesis.

References

Technical Support Center: Purification of Crude 6-Bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-bromoquinoline-2,4-dicarboxylic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Initial Purification

Question: My yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve it?

Answer: Low recovery can stem from several factors during the purification process. The primary reasons include:

  • Incomplete Precipitation/Crystallization: The product may be partially soluble in the mother liquor. To mitigate this, ensure the solution is sufficiently cooled for an adequate duration. Adding a co-solvent in which the product is less soluble can also induce further precipitation.

  • Product Loss During Transfers: Multiple transfer steps between flasks and filtration apparatus can lead to mechanical losses. Minimize transfers and ensure all equipment is thoroughly rinsed with the mother liquor to recover any adhered product.

  • Sub-optimal pH for Precipitation: Being a dicarboxylic acid, the pH of the solution is critical for its precipitation. Ensure the pH is adjusted to be well below the pKa of the carboxylic acid groups to ensure complete protonation and subsequent precipitation.

  • Co-precipitation with Impurities: If the crude product is highly impure, the target compound might co-precipitate with impurities, which are then lost during subsequent purification steps. An initial purification step like acid-base extraction can be beneficial.

Issue 2: Persistent Colored Impurities

Question: My purified this compound remains colored (e.g., yellow or brown). How can I remove these colored impurities?

Answer: Colored impurities are common in heterocyclic compound synthesis. Here are a few effective methods for their removal:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Hot filter the solution to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

  • Recrystallization from a Different Solvent System: The colored impurities may have different solubility profiles in other solvents. Experiment with various recrystallization solvents or solvent mixtures.

  • Oxidative or Reductive Washes: In some cases, colored impurities are by-products that can be chemically modified to be more easily removed. However, this approach requires careful consideration of the stability of the target compound under the reaction conditions.

Issue 3: Presence of Starting Materials in the Purified Product

Question: My analytical data (e.g., NMR, LC-MS) shows the presence of starting materials in my purified this compound. How can I effectively remove them?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification. The purification strategy depends on the nature of the starting materials. Assuming a Pfitzinger-type synthesis from 5-bromoisatin and a pyruvate source, potential starting material impurities include:

  • 5-Bromoisatin: This can be removed by careful recrystallization. Due to its different polarity and functional groups compared to the dicarboxylic acid product, column chromatography could also be effective.

  • Pyruvic Acid or its Derivatives: These are generally more polar and water-soluble than the desired product. An aqueous wash of the crude product dissolved in an organic solvent can be effective.

An acid-base extraction is a highly effective method to separate the acidic product from neutral or less acidic impurities.

Issue 4: Difficulty in Finding a Suitable Recrystallization Solvent

Question: I am struggling to find an effective solvent for the recrystallization of this compound. What should I do?

Answer: Finding the right solvent is key to successful recrystallization. A systematic approach is recommended:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Consider Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

  • General Solvent Suggestions: For dicarboxylic acids, polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents like DMF or DMSO are often good starting points. Due to the aromatic nature of the quinoline core, solvents like toluene might also be considered, possibly in a mixed solvent system.

Data Presentation

Table 1: Qualitative Solubility of this compound (Inferred)

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Ethanol, Methanol, Acetic AcidSparingly soluble to soluble, likely increasing significantly with heat. Good candidates for recrystallization, possibly as aqueous mixtures.
Polar Aprotic DMF, DMSO, AcetonitrileLikely to be soluble, especially upon heating. Useful for reactions but may be difficult for recrystallization due to high boiling points and solvency.
Non-Polar Hexane, Toluene, DichloromethaneExpected to be poorly soluble. May be useful as the "poor" solvent in a mixed-solvent recrystallization system.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Extraction: Allow the layers to separate. The deprotonated dicarboxylic acid will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol should be optimized based on the results of solvent screening.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow crude Crude 6-bromoquinoline- 2,4-dicarboxylic acid dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with aq. NaHCO3 Solution dissolve->extract separate Separate Layers extract->separate organic_impurities Organic Layer (Neutral/Basic Impurities) separate->organic_impurities aqueous_product Aqueous Layer (Product as Salt) separate->aqueous_product acidify Acidify with dil. HCl aqueous_product->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

troubleshooting_logic start Crude Product Analysis purity_check Is Purity Acceptable? start->purity_check colored_check Is the Product Colored? purity_check->colored_check No end_ok Final Product (High Purity) purity_check->end_ok Yes charcoal Use Activated Charcoal colored_check->charcoal Yes acid_base Perform Acid-Base Extraction colored_check->acid_base No recrystallize Recrystallize end_reassess Re-evaluate Purification Strategy recrystallize->end_reassess charcoal->recrystallize acid_base->recrystallize

optimizing reaction conditions for quinoline synthesis (e.g., catalysts, solvents)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in quinoline synthesis?

A1: The most critical parameters are reaction temperature and time. Temperature directly influences the reaction rate. However, excessively high temperatures, especially in harsh acid-catalyzed reactions like the Skraup synthesis, can lead to the formation of unwanted byproducts and tar.[1] Reaction time must be optimized to ensure the reaction goes to completion without allowing for the degradation of the desired product. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[1]

Q2: How does the choice of catalyst affect the reaction conditions?

A2: The catalyst is fundamental in determining the necessary reaction temperature and time. Traditional methods often rely on strong Brønsted or Lewis acids, which may necessitate high temperatures.[1][2] Modern approaches utilize transition-metal catalysts, ionic liquids, or nanocatalysts, which can significantly lower the activation energy. This allows for milder reaction conditions (lower temperature, shorter time) and often improves yields and selectivity.[1][3]

Q3: Can the choice of solvent impact the optimization of my quinoline synthesis?

A3: Absolutely. The solvent not only dissolves the reactants but can also influence reaction pathways and rates. In some modern protocols, solvents like DMSO can act as a reactant or a carbon source.[1][4] Newer, greener protocols aim for solvent-free conditions or use water as a medium, which can significantly alter the optimal temperature and time profiles.[1]

Q4: What are the main benefits of using microwave-assisted synthesis for quinolines?

A4: Microwave irradiation provides rapid and uniform heating, which often leads to a dramatic reduction in reaction times—from hours to minutes. This can also lead to improved yields and cleaner reactions.[5][6]

Q5: What are the advantages of using nanocatalysts in quinoline synthesis?

A5: Nanocatalysts offer several advantages, including a high surface area-to-volume ratio which leads to higher catalytic activity. This often allows for milder reaction conditions. Many nanocatalysts are also magnetically separable, which simplifies the work-up process and allows for catalyst recovery and reuse.[7][8]

Troubleshooting Guides

Problem 1: My Skraup synthesis is producing a thick tar, making product extraction difficult.

  • Potential Cause: The Skraup synthesis is known for its aggressive and highly exothermic nature, which can lead to the formation of tarry byproducts.[5][9]

  • Suggested Solutions:

    • Add a Moderator: Incorporating ferrous sulfate or boric acid can help to control the violent and exothermic nature of the reaction.[5][9][10]

    • Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic reaction.[10]

    • Microwave Heating: The use of microwave heating can significantly reduce reaction times and improve yields, potentially reducing tar formation.[5][6]

    • Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction and may eliminate the need for an external oxidant.[5]

Problem 2: I am observing low yields in my Doebner-von Miller reaction due to polymerization.

  • Potential Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a common side reaction that diminishes the product yield.[5][6]

  • Suggested Solutions:

    • Biphasic Reaction Medium: Using a two-phase system can sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and increase the yield of the desired quinoline product.[5][6]

    • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical. Insufficient acid may lead to an incomplete reaction, while excessive acid can promote side reactions.[8]

Problem 3: My Friedländer synthesis is resulting in low yields.

  • Potential Cause: Low yields in the Friedländer synthesis can be due to several factors, including impure starting materials, non-anhydrous conditions with moisture-sensitive catalysts, or suboptimal catalyst choice, temperature, or reaction time.[8]

  • Suggested Solutions:

    • Verify Starting Material Purity: Impurities can inhibit the catalyst.

    • Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst like a Lewis acid, ensure the reaction is carried out under strictly anhydrous conditions.[8]

    • Catalyst Screening: The effectiveness of a catalyst can be substrate-dependent. Consider screening different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[8]

    • Optimize Temperature and Time: Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at a lower temperature to minimize the formation of side products.[8]

Problem 4: I am struggling with poor regioselectivity in my synthesis.

  • Potential Cause: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in reactions like the Friedländer or Conrad-Limpach-Knorr syntheses.[11]

  • Suggested Solutions:

    • Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. Introducing a directing group can help control regioselectivity.[11]

    • Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions. This is influenced by both steric and electronic factors of the substituents on the aniline ring.[11]

    • Catalyst Choice: The acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[10]

Data Presentation: Comparison of Catalysts in Quinoline Synthesis

Catalyst TypeExample CatalystReaction TypeStarting MaterialsYield (%)Reaction ConditionsReference(s)
Transition-Metal Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[3]
FeCl₃[4+2] Annulationα-aminonitriles and terminal alkynesGoodNot Specified[12]
Metal-Free [Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[3]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[3][6]
Formic AcidDirect SynthesisAnilines and aldehydes or ketonesHigh SelectivityNot Specified[13]
Nanocatalysts Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[3][7]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[3][7]
RuO₂/MWCNTGreen Synthesis of Sulfonyl-quinolinesDimedone, NH₄OAc, phenylsulfonyl acetonitrile, and substituted aldehydesGoodEthanol, shorter reaction time

Experimental Protocols

Classical Method: Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and can become violent.[5] It should be performed in a fume hood with appropriate safety precautions.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline, glycerol, and a moderator like ferrous sulfate.[9][10]

  • Acid Addition: Slowly and with vigorous stirring and cooling, cautiously add concentrated sulfuric acid.

  • Oxidizing Agent: Add an oxidizing agent such as nitrobenzene.

  • Initiation and Reflux: Gently heat the mixture to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask if the reaction becomes too violent. After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.[5][10]

  • Work-up:

    • Allow the mixture to cool and then carefully pour it into a large volume of water.

    • Steam distill the mixture to remove any unreacted nitrobenzene.

    • Make the remaining solution alkaline with sodium hydroxide.

    • Isolate the quinoline by steam distillation.[5]

  • Purification: The crude quinoline can be purified by extraction with an organic solvent, followed by drying and solvent removal. Final purification is typically achieved by vacuum distillation.[5]

Modern Method: Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines

This protocol is a general representation of a greener synthesis approach.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).[3]

  • Solvent: If the reaction is not solvent-free, add a suitable solvent like ethanol (5 mL).[3]

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).[3]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Catalyst Separation: Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.[3]

  • Work-up: Remove the solvent (if used) under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3] The recovered catalyst can be washed, dried, and reused.[3][7]

Visualizations

Troubleshooting_Quinoline_Synthesis start Low Yield or Side Product Formation reaction_type Identify Synthesis Method start->reaction_type skraup Skraup Synthesis reaction_type->skraup Classical, Harsh doebner Doebner-von Miller reaction_type->doebner Classical, Acidic friedlander Friedländer Synthesis reaction_type->friedlander Versatile skraup_issue Tar Formation? skraup->skraup_issue doebner_issue Polymerization? doebner->doebner_issue friedlander_issue Multiple Factors? friedlander->friedlander_issue skraup_sol Add Moderator (FeSO₄) Use Microwave Heating Try Ionic Liquid Catalyst skraup_issue->skraup_sol Yes doebner_sol Use Biphasic Medium Optimize Acid Catalyst doebner_issue->doebner_sol Yes friedlander_sol Check Reagent Purity Ensure Anhydrous Conditions Screen Catalysts Optimize Temp/Time friedlander_issue->friedlander_sol Yes Catalyst_Selection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis start_materials Starting Materials (e.g., 2-aminoaryl ketone, α-methylene ketone) reaction Run Reaction (Optimize Temp & Time) start_materials->reaction catalyst_choice Select Catalyst (Transition Metal, Ionic Liquid, Nanocatalyst) catalyst_choice->reaction solvent_choice Select Solvent (or Solvent-Free) solvent_choice->reaction monitoring Monitor with TLC reaction->monitoring workup Work-up (Catalyst Recovery, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analyze Product (Yield, Purity) purification->analysis

References

Technical Support Center: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pfitzinger synthesis to obtain quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of Tar or Resinous Byproducts

Question: My Pfitzinger reaction is producing a significant amount of dark, tarry material, making product isolation difficult and reducing the yield. What causes this and how can I prevent it?

Answer: Tar formation is a common issue in the Pfitzinger synthesis, often resulting from self-condensation of reactants or product degradation under harsh reaction conditions.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: Avoid adding all reactants simultaneously. First, dissolve the isatin in a strong base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring to form the salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed from orange/purple to a pale yellow or straw color.[1][2]

  • Temperature Control: High temperatures can accelerate side reactions leading to tar formation. Maintain the reaction at the temperature specified in your protocol and avoid excessive heating. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be advantageous.[1][2]

  • Solvent Choice: While ethanol is commonly used, the choice of solvent can impact the solubility of intermediates and byproducts. Consider exploring other protic solvents or aqueous mixtures that may reduce tar formation for your specific substrates.[2]

  • pH Control During Workup: During the acidification step to precipitate the quinoline-4-carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the final product.[2]

Issue 2: Consistently Low Yield of the Desired Product

Question: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of reactants or products, or the prevalence of competing side reactions.[2][3]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned previously, pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved before adding the carbonyl compound to maximize the formation of the reactive intermediate.[2][4]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion. This also helps to minimize residual isatin, which can be challenging to remove during purification. Experiment with the molar ratio of the carbonyl compound to isatin.[1][2]

  • Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC). If the reaction is incomplete, extending the reaction time may be necessary.[4]

  • Carbonyl Compound Stability: Aldehydes, especially those like acetaldehyde, can be unstable in the strongly alkaline conditions of the Pfitzinger reaction, leading to self-condensation (e.g., aldol condensation) or other side reactions.[1] Using a more stable proxy for the carbonyl compound, such as 3-hydroxybutanone (acetoin) instead of biacetyl, can prevent self-condensation and tar formation.[1]

Issue 3: Incomplete Conversion of Isatin

Question: My final product is contaminated with unreacted isatin. How can I drive the reaction to completion?

Answer: Incomplete conversion of isatin is a frequent problem that can complicate purification.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help push the equilibrium towards the product and ensure more complete consumption of the isatin.[1][2]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) is crucial for the rate of isatin ring opening and the subsequent condensation. You may need to optimize the base concentration for your specific substrates.[2]

  • Extend Reaction Time: As with low yields, allowing the reaction to proceed for a longer duration can lead to a more complete conversion. Monitor the disappearance of the isatin spot by TLC.[2]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the influence of various reaction parameters on product yield. Note that these are illustrative examples based on related reactions and principles.

Table 1: Influence of Catalyst on Yield in a Doebner-type Reaction (Data synthesized from principles described in cited literature)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂ (30)MeCN652485
2Sc(OTf)₃ (10)MeCN652478
3p-TsOH (20)EtOHReflux2465
4NoneMeCN6524<10

Table 2: Effect of Solvent on Yield in a Related Condensation Reaction (Data adapted from principles discussed in the context of related reactions[2])

EntrySolventTime (h)Yield (%)
1Water2460
2Ethanol1285
3Acetonitrile2455
4Dichloromethane1875
5Toluene2440

Experimental Protocols

Optimized Pfitzinger Protocol for the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This protocol is adapted from a procedure designed to minimize the formation of resinous byproducts.[2]

Materials:

  • Isatin

  • Butan-2-one (Methyl Ethyl Ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, prepare a solution of potassium hydroxide in aqueous ethanol.

  • Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature for approximately 1 hour. Continue stirring until the initial deep purple/orange color fades to a pale straw or brown color, indicating the formation of the potassium salt of isatinic acid.[1][4]

  • Addition of Carbonyl: Cool the reaction mixture slightly and then add butan-2-one (2 equivalents) dropwise with continuous stirring.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[2]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.[2]

  • Workup and Purification:

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield the 2,3-dimethylquinoline-4-carboxylic acid.

Visualizations

Reaction and Side Reaction Pathways

Pfitzinger_Reaction_Pathway Isatin Isatin + Carbonyl (e.g., Ketone) RingOpening Isatin Ring Opening (Isatinate Salt) Isatin->RingOpening 1. Base Hydrolysis Tar Tar Formation Isatin->Tar High Temp. SelfCondensation Self-Condensation of Carbonyl Isatin->SelfCondensation Unstable Carbonyl Base Strong Base (e.g., KOH) Base->RingOpening Condensation Condensation RingOpening->Condensation 2. Reaction with Carbonyl (Imine/Enamine Formation) Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization 3. Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product 4. Dehydration SelfCondensation->Tar Troubleshooting_Workflow Start Low Product Yield CheckIsatin Was Isatin fully dissolved in base before adding carbonyl? Start->CheckIsatin Dissolve Action: Ensure complete dissolution of isatin in base. Modify reactant addition. CheckIsatin->Dissolve No CheckRatio Is the carbonyl compound in sufficient excess? CheckIsatin->CheckRatio Yes Dissolve->CheckRatio IncreaseRatio Action: Increase molar ratio of carbonyl to isatin. CheckRatio->IncreaseRatio No CheckTime Was the reaction time sufficient (Monitor by TLC)? CheckRatio->CheckTime Yes IncreaseRatio->CheckTime IncreaseTime Action: Extend reaction time. CheckTime->IncreaseTime No CheckTemp Is there evidence of degradation (tarring)? CheckTime->CheckTemp Yes IncreaseTime->CheckTemp LowerTemp Action: Reduce reaction temperature. CheckTemp->LowerTemp Yes End Yield Improved CheckTemp->End No LowerTemp->End Experimental_Workflow Step1 1. Prepare Base Solution (e.g., KOH in aq. Ethanol) Step2 2. Add Isatin Stir until color change (ring opening) Step1->Step2 Step3 3. Add Carbonyl Compound (dropwise) Step2->Step3 Step4 4. Heat to Reflux (Monitor by TLC) Step3->Step4 Step5 5. Cool & Remove Solvent (Rotary Evaporation) Step4->Step5 Step6 6. Aqueous Workup (Wash with non-polar solvent) Step5->Step6 Step7 7. Acidify Aqueous Layer (Precipitate Product) Step6->Step7 Step8 8. Isolate Product (Filter, Wash, Dry) Step7->Step8

References

Technical Support Center: Troubleshooting Low Yields in the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Doebner-von Miller quinoline synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help overcome common challenges, particularly low reaction yields.

Frequently Asked questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1] To mitigate this, you can:

  • Employ a biphasic solvent system: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[1]

  • Control the reaction temperature: Excessive heat can promote polymerization, so it's crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

  • Gradual addition of reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[1]

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success. Anilines with strong electron-withdrawing groups are known to be less reactive and often result in low yields under conventional Doebner-von Miller conditions.[1] Conversely, anilines with strong electron-donating groups can be overly reactive, leading to an increase in side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.

Q3: My final product is contaminated with partially hydrogenated quinolines. How can I avoid this?

A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If you are isolating dihydro- or even tetrahydroquinoline byproducts, it indicates incomplete oxidation.[1] To address this, ensure you are using a sufficient amount of a suitable oxidizing agent. If these impurities are present in your isolated product, a post-reaction oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) may be possible.[1]

Q4: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction?

A4: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Doebner-von Miller synthesis.

Problem 1: Low to No Product Yield with Significant Tar/Polymer Formation
  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and resulting in a very low yield of the desired quinoline.[1]

  • Root Cause: This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature. A design of experiments (DoE) approach can be beneficial.[1]

    • Implement a Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound and reduce polymerization.[1]

    • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.[1]

    • Lower the Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.[1]

Problem 2: Formation of Multiple Products/Complex Mixture
  • Symptom: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products.

  • Root Cause: This can be caused by various side reactions, including polymerization, incomplete oxidation, or unexpected cyclization pathways, especially with sterically hindered or electronically challenging substrates.

  • Solutions:

    • Purify Starting Materials: Ensure the aniline and carbonyl compounds are pure. Distill the aniline if necessary.

    • Optimize Catalyst: The choice of Brønsted or Lewis acid can influence the reaction's selectivity. Experiment with different acids to find the optimal one for your specific substrates.

    • Thoroughly Characterize Byproducts: Isolate and identify the major byproducts to understand the competing reaction pathways, which can provide insights into how to modify the reaction conditions to favor the desired product.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on how different catalysts and solvents can affect the yield of the Doebner-von Miller synthesis.

Table 1: Effect of Acid Catalyst on the Yield of 2-carboxy-4-phenylquinoline *

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)Dichloromethane4818
2HCl (1 equiv)Dichloromethane48<2
3H₂SO₄ (1 equiv)Dichloromethane48<2
4TFA (1 equiv)Dichloromethane2418
5TFATFA1261
6Formic AcidFormic Acid1276

*Data extracted from a study on the reversal of regiochemistry in the Doebner-von Miller synthesis and may not be representative of all variations of this reaction. The reaction was between 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate.

Experimental Protocols

High-Yield Protocol for the Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation

This protocol incorporates a biphasic system and slow addition of the carbonyl compound to minimize polymerization.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 2-methylquinoline by vacuum distillation or column chromatography.

Visualizations

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_step1 1. Michael Addition cluster_step2 2. Cyclization cluster_step3 3. Dehydration cluster_step4 4. Oxidation Aniline Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + H+ Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O Dihydroquinoline 1,2-Dihydroquinoline Intermediate2->Dihydroquinoline - H2O Quinoline Quinoline Product Dihydroquinoline->Quinoline [O]

Caption: Proposed mechanism of the Doebner-von Miller quinoline synthesis.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Aniline and Acid start->setup heat Heat to Reflux setup->heat add_carbonyl Slowly Add α,β-Unsaturated Carbonyl heat->add_carbonyl reflux Continue Reflux & Monitor by TLC add_carbonyl->reflux workup Work-up: Neutralize & Extract reflux->workup purify Purification: Distillation or Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree low_yield Low Yield? tar Significant Tar Formation? low_yield->tar Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn No biphasic Action: Use Biphasic System & Slow Addition tar->biphasic Yes temp Action: Lower Reaction Temperature tar->temp Yes success Yield Improved biphasic->success temp->success catalyst Action: Optimize Catalyst (Type & Concentration) incomplete_rxn->catalyst Yes time Action: Increase Reaction Time incomplete_rxn->time Yes side_products Multiple Side Products? incomplete_rxn->side_products No catalyst->success time->success purify_reagents Action: Purify Starting Materials side_products->purify_reagents Yes optimize_cond Action: Systematically Optimize Conditions (DoE) side_products->optimize_cond Yes purify_reagents->success optimize_cond->success

Caption: A decision tree for troubleshooting low yields in the Doebner-von Miller synthesis.

References

Technical Support Center: Resolving Impurities in Bromoquinoline Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of bromoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in bromoquinoline derivatives?

A1: Impurities in bromoquinoline derivatives can originate from the synthetic route or degradation.[1][2] Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as quinoline or substituted anilines (e.g., 4-bromoaniline).[1][2]

  • Isomeric Byproducts: Positional isomers of bromoquinoline that may form alongside the desired product, as well as di- or poly-brominated quinolines resulting from over-bromination.[1][2]

  • Process-Related Impurities: Byproducts from specific reactions, such as tar-like substances from Skraup synthesis or intermediates from incomplete cyclization in the Gould-Jacobs reaction.[1]

  • Degradation Products: Bromoquinolines can degrade under stress conditions like extreme pH, oxidation, heat, or light.[3][4] The phenolic group in hydroxy-bromoquinolines, for example, is susceptible to oxidation.[3]

Q2: What is a good starting point for an HPLC method to analyze my bromoquinoline sample?

A2: A reversed-phase HPLC method using a C18 column is the most common and effective starting point for analyzing bromoquinoline derivatives.[5] A typical setup involves a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[5][6]

A representative starting method is detailed in the table below.

Q3: My bromoquinoline derivative peak is tailing. What are the likely causes and solutions?

A3: Peak tailing for basic compounds like quinolines is often caused by interactions with acidic silanol groups on the silica surface of the HPLC column. Here are some common causes and solutions:

  • Silanol Interactions: The basic nitrogen on the quinoline ring can interact strongly with residual silanol groups.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (~0.1%) or use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or TFA) to protonate the silanols and reduce interaction.[7][8] Using an end-capped column or a column with low silanol activity can also significantly improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9][10]

    • Solution: Reduce the sample concentration or the injection volume.[10]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Wash the column with a strong solvent or, if the problem persists, replace the column.[7]

Q4: I am having difficulty separating two isomeric impurities. How can I improve the resolution?

A4: Separating isomers can be challenging due to their similar chemical properties.[1] To improve resolution:

  • Optimize the Mobile Phase Gradient: A shallower, longer gradient can often enhance the separation of closely eluting peaks.[11]

  • Adjust Mobile Phase Composition: Try switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity.[12]

  • Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different selectivity. For aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative pi-pi interactions and improve resolution.[8][11]

  • Modify Column Temperature: Adjusting the column temperature can affect retention times and selectivity. Try running the analysis at both higher and lower temperatures to see if resolution improves.[8]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for Purity Analysis

This protocol describes a general method for the purity analysis of a bromoquinoline derivative using a standard C18 column.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)[5]

  • HPLC-grade Methanol

  • Ultrapure Water[5]

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)[5]

  • Bromoquinoline derivative sample

2. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water, mix, and degas.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix, and degas.[5]

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of the bromoquinoline sample in 1.0 mL of methanol or a suitable solvent to achieve a 1 mg/mL concentration. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

3. HPLC System Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm[5]
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN[5]
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B[5]
Flow Rate 1.0 mL/min[5]
Column Temp. 30 °C[5]
Detection UV at 254 nm[5]
Injection Vol. 10 µL[5]

4. System Equilibration and Analysis:

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[5]

  • Create a sequence and inject the prepared sample solution.[5]

  • Integrate the peaks and calculate the purity based on the peak area percentage.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for developing stability-indicating methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

1. Sample Preparation:

  • Prepare a stock solution of the bromoquinoline derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[13]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.[3]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C. Withdraw and neutralize samples with 0.1 N HCl at various time points for analysis.[3]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Monitor the reaction at different time intervals.[3]

  • Thermal Degradation: Expose the solid powder of the bromoquinoline derivative to dry heat (e.g., 80 °C) in an oven.[3]

  • Photodegradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.[3][13]

3. Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Data Presentation

Table 1: Hypothetical Purity Analysis Data for a Synthesized Batch of 6-Bromoquinoline

This table shows example results from an HPLC purity analysis, quantifying the main component and identified impurities.

Peak IDCompound NameRetention Time (min)Peak Area %
14-Bromoaniline (Starting Material)4.20.8%
2Unknown Impurity 19.80.5%
36-Bromoquinoline (API)12.598.5%
4Isomeric Impurity (e.g., 8-Bromoquinoline)13.10.2%
Table 2: Resolution of Isomeric Impurities Under Different HPLC Conditions

This table illustrates how changing HPLC parameters can affect the resolution between the main API peak and a closely eluting isomeric impurity.

ConditionColumnOrganic SolventGradientResolution (API vs. Isomer)
A (Standard) C18Acetonitrile20-80% B in 20 min1.2
B (Shallow Gradient) C18Acetonitrile40-60% B in 20 min1.6
C (Solvent Change) C18Methanol30-90% B in 20 min1.4
D (Alternative Column) Phenyl-HexylAcetonitrile20-80% B in 20 min2.1

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the standard workflow for analyzing bromoquinoline derivatives by HPLC, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL, filter) Equilibrate System Equilibration SamplePrep->Equilibrate MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) MobilePhasePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Report Calculate Purity & Report Integrate->Report

Caption: Standard workflow for HPLC purity analysis.

Troubleshooting Logic for Poor Peak Resolution

This decision tree provides a logical approach to troubleshooting poor peak resolution between the main compound and an impurity.

Troubleshooting_Resolution Start Poor Peak Resolution (Rs < 1.5) Opt_Gradient Optimize Gradient? (Make shallower) Start->Opt_Gradient Check_Solvent Change Organic Solvent? (ACN to MeOH or vice-versa) Opt_Gradient->Check_Solvent No Improvement Success Resolution Improved Opt_Gradient->Success Improved Change_Column Change Column Type? (e.g., C18 to Phenyl-Hexyl) Check_Solvent->Change_Column No Improvement Check_Solvent->Success Improved Adjust_Temp Adjust Temperature? Change_Column->Adjust_Temp No Improvement Change_Column->Success Improved Adjust_Temp->Success Improved

Caption: Decision tree for improving HPLC peak resolution.

References

Technical Support Center: Overcoming Solubility Challenges of Quinoline Dicarboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common solubility issues encountered with quinoline dicarboxylic acids during biological experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline dicarboxylic acid compounds poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many quinoline dicarboxylic acids is primarily due to their molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system. Furthermore, the presence of two carboxylic acid groups means that the molecule's charge, and therefore its solubility, is highly dependent on the pH of the solution.[1][2][3][4] In acidic to neutral pH, the carboxylic acid groups are largely protonated, reducing the molecule's overall charge and leading to lower aqueous solubility.[1] Strong intermolecular forces within the compound's crystal lattice can also contribute to poor solubility by making it difficult for water molecules to solvate the individual molecules.[1]

Q2: What is the primary cause of my compound precipitating when I add the DMSO stock solution to my aqueous cell culture medium?

A2: This common phenomenon, often termed "solvent-shifting" or "DMSO shock," occurs when a compound that is readily soluble in a non-polar organic solvent like DMSO is introduced into a predominantly aqueous environment like cell culture media.[5][6][7] The DMSO rapidly disperses into the medium, causing a dramatic decrease in the solvent's overall polarity. This leaves the hydrophobic quinoline dicarboxylic acid in an environment where its solubility is significantly lower, leading to its precipitation out of the solution.[5]

Q3: What are the initial steps I should take to improve the solubility of my quinoline dicarboxylic acid?

A3: A systematic approach is recommended. Start by assessing the compound's physicochemical properties, including its pKa. The initial and most straightforward strategies to try are pH adjustment and the use of co-solvents.[1][8][9] For quinoline dicarboxylic acids, which are acidic, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid groups, forming more soluble carboxylate salts.[1] Concurrently, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO is a standard practice.[6][8]

Q4: How can I choose the best solubility enhancement strategy for my specific compound and assay?

A4: The ideal strategy depends on the specific properties of your quinoline dicarboxylic acid and the constraints of your biological assay. A logical workflow can help guide your decision-making process.

G A Start: Compound Precipitation in Assay B Characterize Compound (pKa, logP) A->B C Is pH adjustment compatible with the assay? B->C D Adjust Buffer pH (Increase pH > pKa) C->D Yes F Use Co-solvent (e.g., DMSO, Ethanol) C->F No E Is the compound stable at the new pH? D->E E->F No M Successful Solubilization E->M Yes G Is the final co-solvent concentration tolerated by cells? F->G H Optimize Co-solvent Concentration (Keep <1%) G->H Yes I Consider Advanced Methods G->I No N Re-evaluate Assay Parameters or Compound G->N If optimization fails H->M J Salt Formation I->J K Cyclodextrin Complexation I->K L Nanosuspension I->L J->M K->M L->M

Figure 1: A logical workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Compound Precipitates in Aqueous Buffer During Assay Preparation

Problem: Your quinoline dicarboxylic acid, prepared as a stock solution in DMSO, precipitates when diluted into the aqueous assay buffer, leading to inconsistent and unreliable results.

Troubleshooting Workflow:

G cluster_B pH Adjustment cluster_C Co-solvency Optimization cluster_D Advanced Solubilization A Precipitation Observed B pH Adjustment A->B C Co-solvency Optimization A->C D Advanced Solubilization B_1 Determine pKa of the compound B_2 Prepare buffers with pH > pKa (e.g., pH 7.4, 7.8, 8.2) B_1->B_2 B_3 Test solubility in each buffer B_2->B_3 B_4 Check for compound stability at optimal pH B_3->B_4 B_4->C If precipitation persists or compound is unstable C_1 Prepare a high-concentration stock in DMSO C_2 Add stock solution dropwise to buffer while vortexing C_1->C_2 C_3 Keep final DMSO concentration low (typically <1%) C_2->C_3 C_4 Consider other co-solvents (Ethanol, PEG) if DMSO is toxic C_3->C_4 C_4->D If co-solvent toxicity is an issue or solubility is still low D_1 Cyclodextrin Complexation D_2 Salt Formation D_3 Nanosuspension

Figure 2: Troubleshooting workflow for addressing compound precipitation.

Solutions & Experimental Protocols:

  • pH Adjustment:

    • Rationale: Quinoline dicarboxylic acids are acidic. Increasing the pH of the buffer above the pKa of the carboxylic acid groups will deprotonate them, forming more soluble carboxylate salts.[1]

    • Protocol:

      • Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 7.8, 8.2).

      • Determine the solubility of your compound in each buffer.

      • Ensure the final selected pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).[1]

      • Caution: Assess the chemical stability of your compound at the chosen pH over the duration of the experiment.[8]

  • Co-solvency:

    • Rationale: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8]

    • Protocol:

      • Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

      • Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]

      • The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid adversely affecting the biological assay.[1]

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like quinoline dicarboxylic acids, increasing their apparent water solubility.[10][11][12]

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.[9]

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the quinoline dicarboxylic acid to the cyclodextrin solution and stir or sonicate until dissolved. The molar ratio of the drug to cyclodextrin may need to be optimized.

Issue 2: Poor Solubility in Organic Solvents for Stock Solution Preparation

Problem: Difficulty in dissolving the quinoline dicarboxylic acid in DMSO or other organic solvents to prepare a concentrated stock solution.

Troubleshooting Steps:

  • Use High-Quality Anhydrous Solvent: DMSO is hygroscopic, and absorbed water can significantly reduce its ability to dissolve hydrophobic compounds. Use fresh, anhydrous DMSO.[8]

  • Gentle Heating: Gently warm the solution (e.g., to 30-40°C) while stirring or vortexing. Be cautious, as excessive heat can degrade the compound.[8]

  • Sonication: Use an ultrasonic bath to provide energy to break up compound aggregates and facilitate dissolution.[8]

  • Alternative Solvents: If solubility in DMSO is still insufficient, consider other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify the compatibility of the solvent with your specific assay.[8]

  • Salt Formation: For acidic compounds like quinoline dicarboxylic acids, forming a salt with a suitable base (e.g., sodium hydroxide, potassium hydroxide) can significantly improve solubility in polar solvents.[8][9]

Quantitative Data Summary

The following tables provide a summary of solubility and activity data for representative quinoline carboxylic acid derivatives.

Table 1: Stock Solution Preparation for Quinoline-8-carboxylic acid in DMSO

Target ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
5 mM1.1549 mL5.7745 mL11.5490 mL
10 mM0.5775 mL2.8873 mL5.7745 mL
15 mM0.3850 mL1.9248 mL3.8497 mL
20 mM0.2887 mL1.4436 mL2.8873 mL
25 mM0.2310 mL1.1549 mL2.3098 mL
Data adapted from MedchemExpress.[13]

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
P6MLLr leukemic cell lines7.2SIRT3 inhibition
Compound 41-0.00971DHODH Inhibition
Compound 43-0.0262DHODH Inhibition
Data adapted from BenchChem application notes.[14]

Signaling Pathway Visualization

Quinoline dicarboxylic acid derivatives can interact with various cellular signaling pathways. The following diagram illustrates a generalized representation of a signaling pathway that could be modulated by such compounds, for instance, in the context of cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Quinoline_Derivative Quinoline Dicarboxylic Acid Derivative DHODH DHODH Quinoline_Derivative->DHODH Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 3: A simplified signaling pathway potentially targeted by quinoline dicarboxylic acid derivatives.

References

preventing decarboxylation during the hydrolysis of quinoline esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing decarboxylation during the hydrolysis of quinoline esters.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why does it occur during the hydrolysis of quinoline esters?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). During the hydrolysis of a quinoline ester, the desired product is the quinoline carboxylic acid. However, particularly with quinoline-4-carboxylic acids, the carboxylic acid product can be unstable under the reaction conditions and undergo decarboxylation. This is often promoted by high temperatures and harsh acidic or basic conditions. The stability of the resulting carbanion intermediate on the quinoline ring system can influence the propensity for this side reaction to occur.

Q2: What are the typical signs of decarboxylation in my reaction?

A2: The most common indications of decarboxylation are a lower-than-expected yield of your desired quinoline carboxylic acid and the presence of a quinoline byproduct that lacks the carboxylic acid group. You may also observe gas evolution (CO₂) during the reaction or workup. Analytical techniques such as NMR, LC-MS, and GC-MS can confirm the presence of the decarboxylated byproduct.

Q3: What are the key factors that influence the rate of decarboxylation?

A3: The primary factors that promote decarboxylation are:

  • Temperature: Higher reaction temperatures significantly accelerate the rate of decarboxylation.

  • pH: Both strongly acidic and strongly basic conditions can facilitate decarboxylation, depending on the specific quinoline derivative.

  • Reaction Time: Longer exposure to harsh conditions increases the likelihood of decarboxylation.

  • Structure of the Quinoline: The position of the carboxylic acid group and the presence of other substituents on the quinoline ring can affect the stability of the carboxylic acid and its susceptibility to decarboxylation.

Q4: Can I use acidic conditions for the hydrolysis of quinoline esters?

A4: While acid-catalyzed hydrolysis is a standard method for many esters, it is often a reversible reaction requiring an excess of water to drive the equilibrium towards the products.[1][2] For quinoline esters, the required high temperatures and prolonged reaction times under acidic conditions can promote decarboxylation. Therefore, basic hydrolysis (saponification) is generally preferred as it is an irreversible process.[3]

Troubleshooting Guides

Issue: Low yield of quinoline carboxylic acid and presence of a decarboxylated byproduct.

This guide will help you troubleshoot and optimize your hydrolysis reaction to minimize decarboxylation.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome start Low Yield of Carboxylic Acid & Presence of Decarboxylated Byproduct temp_check Was the reaction temperature too high? start->temp_check base_check Was a strong base used? temp_check->base_check No lower_temp Lower Reaction Temperature (e.g., room temperature or 0°C) temp_check->lower_temp Yes time_check Was the reaction time prolonged? base_check->time_check No milder_base Use a Milder Base (e.g., LiOH, K₂CO₃) base_check->milder_base Yes shorter_time Reduce Reaction Time (monitor closely with TLC/LC-MS) time_check->shorter_time Yes solvent_mod Modify Solvent System (e.g., non-aqueous) time_check->solvent_mod No success Improved Yield of Carboxylic Acid lower_temp->success milder_base->success shorter_time->success solvent_mod->success

Caption: Troubleshooting decision tree for preventing decarboxylation.

Data Presentation: Impact of Reaction Conditions on Hydrolysis and Decarboxylation

The following table summarizes the expected qualitative outcomes of modifying reaction parameters to favor hydrolysis over decarboxylation.

ParameterStandard Condition (High Decarboxylation Risk)Optimized Condition (Minimized Decarboxylation)Expected Outcome
Temperature Reflux (e.g., 80-100°C)Room Temperature or 0°CLowering the temperature is the most critical factor in preventing decarboxylation.
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Lithium Hydroxide (LiOH) or Potassium Carbonate (K₂CO₃)Milder bases can effectively catalyze hydrolysis at lower temperatures without promoting significant decarboxylation.
Solvent Aqueous alcohol (e.g., EtOH/H₂O)THF/H₂O, Dioxane/H₂O, or non-aqueous systemsAprotic co-solvents can sometimes allow for lower reaction temperatures.
Reaction Time > 4 hours1-4 hours (or until completion by TLC/LC-MS)Minimizing the reaction time reduces the exposure of the product to conditions that cause decarboxylation.

Experimental Protocols

Protocol 1: Mild Hydrolysis of Ethyl Quinoline-4-carboxylate using Lithium Hydroxide

This protocol employs milder conditions to minimize the risk of decarboxylation.

Materials:

  • Ethyl quinoline-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the ethyl quinoline-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 to 4:1 ratio).

  • Addition of Base: Cool the solution to 0°C in an ice bath. Add solid lithium hydroxide (1.5 - 2.0 equivalents) in portions.

  • Reaction: Stir the reaction mixture at 0°C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Wash the aqueous layer with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 3-4 with 1M HCl at 0°C. The quinoline-4-carboxylic acid should precipitate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude quinoline-4-carboxylic acid.

  • Purification: If necessary, the product can be purified by recrystallization.

Reaction Workflow Diagram

References

stability studies of 6-bromoquinoline-2,4-dicarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-bromoquinoline-2,4-dicarboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, the primary anticipated degradation pathways for this compound include hydrolysis of the carbon-bromine bond, decarboxylation at elevated temperatures, and oxidation of the quinoline ring system. The quinoline ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or exposure to certain metal ions.[1] Photodegradation upon exposure to UV light is also a potential degradation route.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Under strongly acidic or basic conditions, the rate of hydrolysis of the bromo-substituent may be accelerated. The carboxylic acid groups will exist in their protonated form at low pH and as carboxylate salts at higher pH, which can influence the compound's susceptibility to degradation.

Q3: What are the likely degradation products I might observe?

A3: Potential degradation products could include 6-hydroxyquinoline-2,4-dicarboxylic acid (from hydrolysis), quinoline-2,4-dicarboxylic acid (from reductive debromination, though less common), and mono-carboxylated derivatives such as 6-bromoquinoline-2-carboxylic acid or 6-bromoquinoline-4-carboxylic acid (from decarboxylation). Oxidation may lead to the formation of N-oxides or hydroxylated derivatives on the quinoline ring.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from all potential degradation products.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems at a neutral pH and to protect them from light.

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in my HPLC chromatogram.

  • Possible Cause: This is likely due to the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks using LC-MS to determine their mass-to-charge ratio and propose potential structures.

    • Compare the retention times of the new peaks with those of suspected degradation products generated under forced degradation conditions (see Experimental Protocols).

    • Evaluate the pH, temperature, and light exposure of your experimental setup to identify the stress condition causing the degradation.

Issue 2: Loss of parent compound potency or concentration over time.

  • Possible Cause: The compound is degrading under the experimental or storage conditions.

  • Troubleshooting Steps:

    • Review your storage conditions. Ensure the compound is protected from light, high temperatures, and humidity.

    • For solutions, check the pH and consider using a buffer. Avoid highly acidic or basic conditions if possible.

    • If working in a solution that may contain oxidizing agents, consider degassing the solvent or adding an antioxidant.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

    • Prepare fresh stock solutions for each experiment to minimize the impact of long-term storage.

    • If degradation is confirmed, consider modifying the assay protocol, such as reducing incubation times or protecting the assay from light.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)Assay of Parent Compound (%)Major Degradant (%)
0.1 M HCl (60°C)2485.212.5 (6-hydroxyquinoline-2,4-dicarboxylic acid)
Water (60°C)2498.11.1 (6-hydroxyquinoline-2,4-dicarboxylic acid)
0.1 M NaOH (60°C)2478.918.3 (6-hydroxyquinoline-2,4-dicarboxylic acid)

Table 2: Hypothetical Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionDurationAssay of Parent Compound (%)Major Degradant (%)
3% H₂O₂ (RT)24 hours90.58.1 (N-oxide derivative)
Dry Heat (80°C)48 hours92.36.8 (Decarboxylated products)
Photolytic (ICH Q1B)1.2 million lux hours88.79.9 (Various photoproducts)

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Conditions

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at 60°C and protect them from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative, Thermal, and Photolytic Conditions

  • Oxidative Stress:

    • Dilute the stock solution (1 mg/mL) with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

    • Incubate at room temperature, protected from light, for 24 hours.

    • Withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Stress:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Stress:

    • Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample and a control sample (kept in the dark) by HPLC.

Mandatory Visualization

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of 6-bromoquinoline- 2,4-dicarboxylic acid Acid Acidic (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Basic (0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal (80°C, Solid) Stock->Thermal Expose to Stress Photolytic Photolytic (ICH Q1B) Stock->Photolytic Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photolytic->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Unknowns Logical_Troubleshooting start Inconsistent Results or Unknown Peaks check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage Initial Check forced_degradation Perform Forced Degradation Study start->forced_degradation Systematic Approach modify_protocol Modify Experimental Protocol check_storage->modify_protocol If conditions are suboptimal analyze_degradants Analyze Degradation Products (LC-MS) forced_degradation->analyze_degradants Identify unknowns analyze_degradants->modify_protocol Based on identified degradation pathway stable Results Stable modify_protocol->stable Implement changes

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 6-bromoquinoline-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 6-bromoquinoline-2,4-dicarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The performance of these methods is compared with alternative analytical approaches, supported by illustrative experimental data.

Introduction to Purity Analysis

The purity of a synthesized compound can be influenced by various factors, including unreacted starting materials, byproducts, intermediates, and residual solvents. A thorough purity analysis is essential to ensure the identity, quality, and safety of the compound for its intended application. For this compound, potential impurities could include precursors from its synthesis, isomers, or degradation products.

Comparative Analysis of Purity Assessment Methods

A multi-technique approach is often necessary for a comprehensive purity assessment. The following table compares the most common and effective analytical methods for the purity determination of this compound.

Analytical Technique Principle Advantages Limitations Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.High resolution and sensitivity; excellent for quantitative analysis of non-volatile and thermally labile compounds.[1]Requires a reference standard for identification and quantification; may not be suitable for volatile impurities.Quantifying the purity of the main compound and detecting non-volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for peak identification without a reference standard; high sensitivity and selectivity.[1]Higher instrumentation cost and complexity compared to HPLC-UV.Identification of unknown impurities and confirmation of the molecular weight of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.Excellent for the separation and identification of volatile and semi-volatile compounds.[1]Not suitable for non-volatile compounds like dicarboxylic acids without derivatization.Detecting and identifying residual solvents and volatile impurities from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation; quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[1]Lower sensitivity compared to chromatographic methods; complex spectra for mixtures.Structural confirmation of the synthesized compound and absolute purity determination.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values.[1]Does not provide information on the nature of impurities, only the overall elemental composition.Confirmation of the empirical formula of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast and simple method for confirming the presence of key functional groups (e.g., carboxylic acid, aromatic ring).[1]Provides limited information on the overall purity and is not suitable for quantification of minor impurities.Rapid confirmation of the functional groups present in the synthesized molecule.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a synthesized batch of this compound compared to a commercially available standard of a related compound, Quinoline-4-carboxylic acid.

Parameter Synthesized this compound Quinoline-4-carboxylic acid (Commercial Standard) Method
Purity (by HPLC) 98.9% (by area %)≥99.5%HPLC-UV
Major Impurity Unidentified peak at RRT 1.15 (0.5%)Not DetectedHPLC-UV
Residual Solvents Ethanol (0.1%), Toluene (<0.05%)Not ApplicableGC-MS
¹H NMR Conforms to structureConforms to structureNMR
Elemental Analysis C: 44.95%, H: 1.90%, N: 5.21% (Theoretical: C: 44.64%, H: 1.80%, N: 5.24%)C: 69.36%, H: 4.07%, N: 8.09% (Theoretical: C: 69.36%, H: 4.07%, N: 8.09%)CHNS Analysis
Melting Point >300 °C254-255 °CMelting Point Apparatus

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start at 95% A, hold for 2 minutes. Ramp to 5% A over 20 minutes. Hold at 5% A for 5 minutes. Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in a mixture of water and acetonitrile to a known concentration (e.g., 0.5 mg/mL).

  • LC System: As described for HPLC.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: ESI positive and negative modes.

  • Scan Range: m/z 100-800.

  • Sample Preparation: As described for HPLC.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Standard ¹H NMR acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizations

The following diagram illustrates a typical workflow for the purity analysis of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC / LC-MS (Purity, Impurity Profile) purification->hplc gcms GC-MS (Residual Solvents) purification->gcms nmr NMR (Structural Confirmation) purification->nmr elemental Elemental Analysis (Empirical Formula) purification->elemental decision Purity > 98%? hplc->decision gcms->decision nmr->decision elemental->decision pass Proceed to Further Studies decision->pass Yes fail Further Purification decision->fail No fail->purification

Caption: Workflow for the purity analysis of synthesized this compound.

Quinoline derivatives have been investigated for their potential as anticancer agents, with some studies suggesting interference with key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[2] The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation drug 6-bromoquinoline-2,4- dicarboxylic acid Derivative drug->mtor Inhibition

Caption: Hypothetical inhibition of the mTOR signaling pathway by a derivative of this compound.

References

A Comparative Analysis of Quinoline Dicarboxylic Acids as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quinoline dicarboxylic acids and their derivatives as potential therapeutic agents, focusing on their anti-inflammatory, antiproliferative, and neuroprotective properties. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Data Presentation

The following tables summarize the quantitative data on the therapeutic activities of various quinoline dicarboxylic acids.

CompoundTherapeutic AreaAssayCell Line / ModelIC50 ValueReference
Quinoline-3-carboxylic acid Anti-inflammatoryLPS-induced inflammationRAW 264.7 macrophagesAppreciable affinity (specific IC50 not provided)[1][2]
Quinoline-4-carboxylic acid Anti-inflammatoryLPS-induced inflammationRAW 264.7 macrophagesAppreciable affinity (specific IC50 not provided)[1][2]
Quinoline-2-carboxylic acid AntiproliferativeSulforhodamine B assayMCF7 (breast cancer)Remarkable growth inhibition (specific IC50 not provided)[1]
Sulforhodamine B assayHeLa (cervical cancer)Significant cytotoxicity (specific IC50 not provided)[1]
Quinoline-3-carboxylic acid AntiproliferativeSulforhodamine B assayMCF7 (breast cancer)Remarkable growth inhibition (specific IC50 not provided)[1]
Quinoline-4-carboxylic acid AntiproliferativeSulforhodamine B assayMCF7 (breast cancer)Remarkable growth inhibition (specific IC50 not provided)[1]
Kynurenic acid AntiproliferativeSulforhodamine B assayMCF7 (breast cancer)Remarkable growth inhibition (specific IC50 not provided)[1]
Quinoline-4-carboxylic acid derivative (Compound 41) Anticancer (DHODH inhibitor)DHODH enzyme assay-9.71 ± 1.4 nM[3][4]
Quinoline-4-carboxylic acid derivative (Compound 43) Anticancer (DHODH inhibitor)DHODH enzyme assay-26.2 ± 1.8 nM[3][4]
Quinoline-4-carboxylic acid derivative (Compound 46) Anticancer (DHODH inhibitor)DHODH enzyme assay-28.3 ± 3.3 nM[3][4]

Note: While some studies indicate significant activity, they do not always provide specific IC50 values for the parent quinoline dicarboxylic acids. The provided data for DHODH inhibitors are for specific derivatives of quinoline-4-carboxylic acid.

Key Therapeutic Areas and Mechanisms of Action

1. Anti-inflammatory Activity:

Quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have demonstrated notable anti-inflammatory properties.[1][2] These compounds show significant affinity in assays measuring the inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[1][2] The underlying mechanism is suggested to be related to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory mediators.

2. Antiproliferative Activity:

Several quinoline dicarboxylic acids, including the 2-, 3-, and 4-carboxylic acid isomers, along with kynurenic acid, exhibit remarkable growth inhibitory effects against cancer cell lines such as MCF7 (breast cancer).[1] Notably, quinoline-2-carboxylic acid has also shown significant cytotoxicity against HeLa (cervical cancer) cells.[1] One of the well-defined mechanisms for the anticancer activity of quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[3][4][5]

3. Neuroprotection and Neurodegeneration:

The kynurenine pathway of tryptophan metabolism produces two key quinoline derivatives with opposing effects on neuronal health: the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.[6][7] Kynurenic acid acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, protecting neurons from excitotoxicity.[6] Conversely, quinolinic acid is an NMDA receptor agonist and can lead to neuronal damage.[6] The balance between these two metabolites is critical, and dysregulation of the kynurenine pathway is implicated in various neurodegenerative diseases.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Arrest S-phase Cell Cycle Arrest Q4CA Quinoline-4-carboxylic acid derivatives Q4CA->Orotate Inhibits Effect Antiproliferative Effect Arrest->Effect

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis, leading to cell cycle arrest and an antiproliferative effect.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs 3_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3_Hydroxykynurenine KMO NMDA_Receptor NMDA Receptor Kynurenic_Acid->NMDA_Receptor Antagonist Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3_Hydroxykynurenine->Quinolinic_Acid Quinolinic_Acid->NMDA_Receptor Agonist

Caption: The Kynurenine Pathway showing the balance between neuroprotective Kynurenic Acid and neurotoxic Quinolinic Acid, both of which modulate the NMDA receptor.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Add Quinoline Dicarboxylic Acids (various concentrations) Incubation1->Treatment Incubation2 Incubate (e.g., 48-72h) Treatment->Incubation2 Assay Perform Assay (e.g., SRB, Griess Assay) Incubation2->Assay Data_Analysis Measure Absorbance & Calculate IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for evaluating the in vitro therapeutic efficacy of quinoline dicarboxylic acids.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol is adapted from established methods for determining cell viability.[8][9][10]

Objective: To determine the in vitro antiproliferative effect of quinoline dicarboxylic acids on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, HeLa)

  • Complete culture medium

  • Quinoline dicarboxylic acid compounds

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline dicarboxylic acid compounds and a vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and then stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value for each compound.

LPS-Induced Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol provides a general method for assessing the anti-inflammatory potential of the test compounds.[11][12][13]

Objective: To evaluate the ability of quinoline dicarboxylic acids to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Quinoline dicarboxylic acid compounds

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the quinoline dicarboxylic acid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess Reagent system.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the percentage of NO inhibition by the test compounds compared to the LPS-only treated cells and calculate the IC50 values.

  • Cell Viability: A parallel assay (e.g., MTT or SRB) should be performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

References

A Comparative Guide to the Efficacy of Substituted Quinoline-2,4-Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of various substituted quinoline-2,4-dicarboxylic acids and their derivatives, targeting researchers, scientists, and professionals in drug development. The information presented is collated from peer-reviewed studies and focuses on quantitative data, experimental methodologies, and the underlying biological pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the biological activities of different substituted quinoline-2,4-dicarboxylic acid derivatives, highlighting their potential in various therapeutic areas.

Table 1: Inhibition of Vesicular Glutamate Transport (VGLUT)

Substituted quinoline-2,4-dicarboxylic acids (QDCs) have been investigated as inhibitors of the vesicular glutamate transport system, which is crucial for loading L-glutamate into synaptic vesicles.[1] The inhibitory potency is a key measure of their efficacy.

Compound IDSubstituent at Position 6Kᵢ (µM)Reference
1-PhCH=CH-167[1]
2-PhCH₂CH₂-143[1]
3-4'-phenylstyryl64[1]
4-biphenyl-4-yl41[1]

Key Observation: The data suggests that larger, aromatic substituents at the 6-position of the quinoline ring enhance the inhibitory activity against VGLUT, with the 6-biphenyl-4-yl substituted QDC being the most potent among the tested compounds.[1]

Table 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acid derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making them attractive targets for cancer therapy.[2][3]

Compound IDDescriptionDHODH IC₅₀ (nM)Reference
41Quinoline-based analogue9.71 ± 1.4[2][3]
43Quinoline-based analogue26.2 ± 1.8[2][3]
461,7-Naphthyridine analogue28.3 ± 3.3[2][3]

Key Observation: Structure-guided design has led to the discovery of highly potent quinoline-based DHODH inhibitors with IC₅₀ values in the low nanomolar range.[2][3] Compound 41, a quinoline-based analogue, demonstrated significant oral bioavailability (F = 56%) and a reasonable elimination half-life (t₁/₂ = 2.78 h) in preclinical studies.[2][3]

Table 3: Anticancer and Antimicrobial Activity

Various 2,4-disubstituted quinoline derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities.[4]

Compound IDSubstituentAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
3fN-p-Tolylquinolin-4-carboxamideHighHigh
3j2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamideHighHigh

Key Observation: The presence of bulky aryl groups at the 2 and 4 positions of the quinoline ring appears to enhance the antibacterial and antifungal activities of these derivatives.[4] Specifically, compounds 3f and 3j showed the highest activity against tested strains of B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of substituted quinoline-2,4-dicarboxylic acids.

Synthesis of Substituted Quinoline-2,4-Dicarboxylic Acids

A common method for the synthesis of quinoline-2,4-dicarboxylic acids is a modified Doebner-von Miller pathway.[5]

  • Condensation: Substituted anilines are condensed with dimethyl ketoglutaconate (DKG).

  • Hydrolysis: The resulting diester is then hydrolyzed to yield the final dicarboxylic acid product.

  • Purification: The synthesized compounds are purified using standard techniques such as recrystallization or column chromatography.

For the synthesis of 2,4-disubstituted quinolines with amide functionalities, a multi-step reaction is often employed.[4]

  • Formation of 2-Phenylquinolin-4-carboxylic acid: Aniline is reacted with benzaldehyde and pyruvic acid in ethanol under reflux.

  • Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent like phosphorus pentachloride.

  • Amide Formation: The acid chloride is subsequently reacted with various substituted amines to yield the final 2-phenylquinoline-4-substituted phenylcarboxamide derivatives.

Vesicular Glutamate Transport (VGLUT) Inhibition Assay

The inhibitory activity of QDCs against VGLUT is typically assessed using synaptic vesicles isolated from rat brains.[1]

  • Vesicle Preparation: Synaptic vesicles are prepared from the cerebral cortices of rats by differential centrifugation and sucrose density gradient centrifugation.

  • Transport Assay: The uptake of L-[³H]glutamate into the synaptic vesicles is measured in the presence and absence of the test compounds (QDCs).

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific L-[³H]glutamate uptake (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The inhibitory potency of quinoline carboxylic acid derivatives against DHODH is determined using a spectrophotometric assay.[2]

  • Enzyme and Substrate Preparation: Recombinant human DHODH is used as the enzyme source. Dihydroorotate and coenzyme Q are used as substrates.

  • Assay Procedure: The reaction is initiated by the addition of dihydroorotate, and the reduction of coenzyme Q is monitored by measuring the decrease in absorbance at a specific wavelength.

  • IC₅₀ Determination: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter equation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of substituted quinoline-2,4-dicarboxylic acids.

Signaling_Pathway_DHODH_Inhibition DHO Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate Product QDC Quinoline Carboxylic Acid Derivative QDC->DHODH Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Cell Cancer Cell Proliferation DNA_RNA->Cell Experimental_Workflow_VGLUT_Inhibition Start Start: Synthesize Quinoline Derivatives Prep Prepare Synaptic Vesicles from Rat Brain Start->Prep Incubate Incubate Vesicles with L-[³H]glutamate & Test Compound Prep->Incubate Filter Separate Vesicles by Filtration Incubate->Filter Measure Measure Radioactivity in Vesicles Filter->Measure Analyze Calculate IC₅₀ and Kᵢ values Measure->Analyze End End: Determine Inhibitory Potency Analyze->End Synthesis_Workflow Aniline Substituted Aniline Condensation Condensation Aniline->Condensation DKG Dimethyl Ketoglutaconate DKG->Condensation Diester Diester Intermediate Condensation->Diester Hydrolysis Hydrolysis Diester->Hydrolysis QDC Quinoline-2,4- dicarboxylic Acid Hydrolysis->QDC

References

Validating the Molecular Architecture: A Guide to the ¹H and ¹³C NMR Structural Confirmation of 6-bromoquinoline-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of the validation of 6-bromoquinoline-2,4-dicarboxylic acid's structure, focusing on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected data, detailed experimental protocols, and comparisons with related structures to offer a thorough analytical perspective.

The unequivocal confirmation of a molecule's structure is paramount in chemical synthesis and drug discovery. For a compound like this compound, with its distinct arrangement of aromatic protons and carbon atoms, ¹H and ¹³C NMR spectroscopy serve as indispensable tools for verification. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for a definitive structural assignment.

Comparative Analysis of Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-3~8.3 - 8.5s-
H-5~8.2 - 8.4d~8.8
H-7~7.9 - 8.1dd~8.8, 2.0
H-8~8.6 - 8.8d~2.0
COOH~13.0 - 14.0br s-

Note: Predicted values are based on the analysis of 6-bromoquinoline and the expected deshielding effects of the carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~150 - 152
C-3~122 - 124
C-4~140 - 142
C-4a~148 - 150
C-5~131 - 133
C-6~122 - 124
C-7~134 - 136
C-8~130 - 132
C-8a~129 - 131
COOH (C-2)~165 - 167
COOH (C-4)~167 - 169

Note: Predicted values are based on the analysis of 6-bromoquinoline and the expected electronic effects of the carboxylic acid groups.

Experimental Protocols

To obtain high-quality NMR spectra for the structural validation of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dicarboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic protons of the carboxylic acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming may be required to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the pipette.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[1]

  • Temperature: 298 K (25 °C).[1]

  • Spectral Width (SW): Approximately 15-20 ppm, centered around 8-10 ppm to include the aromatic and carboxylic acid proton signals.

  • Acquisition Time (AQ): 2-4 seconds.[1]

  • Relaxation Delay (D1): 1-5 seconds.[1]

  • Number of Scans (NS): 16 to 32 scans are typically sufficient.

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).[1]

  • Temperature: 298 K (25 °C).[1]

  • Spectral Width (SW): Approximately 200-220 ppm.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Relaxation Delay (D1): 2 seconds.[1]

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Structural Validation Workflow

The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and comparison with alternative methods.

cluster_0 NMR Analysis Workflow cluster_1 Comparative Validation A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B 1H Experiment C 13C NMR Data Acquisition A->C 13C Experiment D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) D->E F Structural Assignment E->F I Final Structure Confirmation F->I G Comparison with Alternative Techniques (MS, IR, Elemental Analysis) G->I H Comparison with Related Structures H->I

Caption: Workflow for the structural validation of a chemical compound using NMR spectroscopy and comparative techniques.

Conclusion

The structural validation of this compound relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. By carefully preparing the sample and acquiring high-resolution spectra, researchers can confidently assign the chemical shifts and coupling constants to the corresponding atoms in the molecule. This, combined with data from complementary analytical techniques and comparison with known structures, provides an irrefutable confirmation of the compound's molecular architecture, a critical step in the advancement of chemical and pharmaceutical research.

References

A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-2,4-dicarboxylic Acid and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-bromoquinoline-2,4-dicarboxylic acid is not currently available in the reviewed scientific literature. This guide provides a comparative analysis based on the established biological activities of structurally related quinoline derivatives to infer the potential therapeutic value of this compound and to highlight key structure-activity relationships within this versatile class of compounds.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of these biological activities. This guide focuses on comparing the known biological activities of quinoline derivatives, particularly those bearing bromo and carboxylic acid functionalities, to provide a framework for predicting the potential of this compound.

Anticancer Activity of Bromo-Substituted Quinolines

The presence of a bromine atom on the quinoline ring has been shown to influence anticancer activity. While direct data for this compound is unavailable, studies on related compounds provide valuable insights. For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines.[3] Furthermore, a structure-activity relationship (SAR) study on brominated 8-substituted quinolines revealed that compounds like 5,7-dibromo-8-hydroxyquinoline exhibit strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[4]

Table 1: Cytotoxic Activity of Selected Bromo-Substituted Quinoline Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[4]
HeLa (human cervix carcinoma)Not Specified[4]
HT29 (human colon carcinoma)Not Specified[4]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)25.6 µg/mL[4]
HeLa (human cervix carcinoma)Not Specified[4]
HT29 (human colon carcinoma)Not Specified[4]
6-Bromo-5-nitroquinolineVariousSignificant antiproliferative and apoptotic effects[3]

These findings suggest that the position and number of bromo substituents, in combination with other functional groups like hydroxyl or nitro groups, play a crucial role in determining the cytotoxic potential of quinoline derivatives. The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the quinoline ring, potentially influencing its interaction with biological targets.

The Role of Carboxylic Acid Moieties in Biological Activity

The presence and position of carboxylic acid groups on the quinoline scaffold are critical determinants of biological activity, particularly in enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

Quinoline carboxylic acids are a known class of inhibitors for various enzymes. A notable example is their activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, which is a target for anticancer drugs.[5] Structure-activity relationship studies have shown that a carboxylic acid at the C4 position is often essential for potent inhibition.[6] While no data exists for this compound, the presence of a carboxylic acid at the 4-position suggests a potential for enzyme inhibitory activity. The additional carboxylic acid at the 2-position could further influence its binding affinity and selectivity for various enzymes.

Antimicrobial Activity

Quinoline carboxylic acids have also been investigated for their antimicrobial properties. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives, which are structurally related to quinolines, have shown potent in vitro antibacterial and antifungal activities.[7] Specifically, certain derivatives displayed significant minimum inhibitory concentrations (MICs) against E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, B. cereus, C. albicans, and A. flavus.[7] This highlights the potential of combining bromo and carboxylic acid functionalities to develop effective antimicrobial agents.

Table 2: Antimicrobial Activity of a Selected Bromo-Substituted Quinazolinone Derivative

CompoundMicroorganismMIC (µg/mL)Reference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideE. coli1.56[7]
S. typhimurium3.125[7]
L. monocytogenes1.56[7]
S. aureus25[7]
P. aeruginosa25[7]
B. cereus25[7]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideC. albicans0.78[7]
A. flavus0.097[7]

Signaling Pathways and Experimental Workflows

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis or the inhibition of key enzymes in cell proliferation pathways.

anticancer_pathway Quinoline Derivative Quinoline Derivative Target Enzyme (e.g., DHODH, Topoisomerase) Target Enzyme (e.g., DHODH, Topoisomerase) Quinoline Derivative->Target Enzyme (e.g., DHODH, Topoisomerase) Inhibits Cellular Pathway (e.g., Pyrimidine Synthesis, DNA Replication) Cellular Pathway (e.g., Pyrimidine Synthesis, DNA Replication) Target Enzyme (e.g., DHODH, Topoisomerase)->Cellular Pathway (e.g., Pyrimidine Synthesis, DNA Replication) Disrupts Inhibition of Proliferation Inhibition of Proliferation Cellular Pathway (e.g., Pyrimidine Synthesis, DNA Replication)->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Cellular Pathway (e.g., Pyrimidine Synthesis, DNA Replication)->Induction of Apoptosis Cell Death Cell Death Inhibition of Proliferation->Cell Death Induction of Apoptosis->Cell Death

Caption: Potential anticancer mechanism of quinoline derivatives.

The evaluation of these biological activities typically involves a series of in vitro and in vivo experiments.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Synthesis of Quinoline Derivatives Synthesis of Quinoline Derivatives Purification & Characterization Purification & Characterization Synthesis of Quinoline Derivatives->Purification & Characterization Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Purification & Characterization->Cytotoxicity Assays (e.g., MTT, LDH) Antimicrobial Assays (e.g., MIC Determination) Antimicrobial Assays (e.g., MIC Determination) Purification & Characterization->Antimicrobial Assays (e.g., MIC Determination) Enzyme Inhibition Assays Enzyme Inhibition Assays Purification & Characterization->Enzyme Inhibition Assays Apoptosis Assays (e.g., DNA laddering) Apoptosis Assays (e.g., DNA laddering) Cytotoxicity Assays (e.g., MTT, LDH)->Apoptosis Assays (e.g., DNA laddering) Molecular Docking Molecular Docking Enzyme Inhibition Assays->Molecular Docking

Caption: General experimental workflow for evaluating quinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While direct experimental data for this compound is lacking, the analysis of structurally similar quinoline derivatives provides a strong rationale for its potential biological activities. The presence of the 6-bromo substituent suggests possible anticancer properties, while the dicarboxylic acid moieties at positions 2 and 4 point towards potential enzyme inhibitory and antimicrobial effects. Further synthesis and comprehensive biological evaluation of this compound are warranted to elucidate its specific pharmacological profile and to explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the investigation of this and other novel quinoline derivatives.

References

Assessing the Inhibitory Potency of 6-bromoquinoline-2,4-dicarboxylic Acid on Vesicular Glutamate Transporters (VGLUTs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of 6-bromoquinoline-2,4-dicarboxylic acid and other key inhibitors of the Vesicular Glutamate Transporter (VGLUT), a critical component in glutamatergic neurotransmission. The data presented is intended to aid researchers in the selection of appropriate pharmacological tools for studying VGLUT function and for the development of novel therapeutic agents targeting this transporter.

Comparative Inhibitory Potency of VGLUT Inhibitors

The inhibitory activities of various compounds against VGLUT are summarized in the table below. The data, presented as Ki or IC50 values, have been compiled from multiple studies to provide a broad overview of the structure-activity relationships of VGLUT inhibitors. Quinoline-2,4-dicarboxylic acids (QDCs), particularly those with substitutions at the 6-position, have emerged as a promising class of competitive VGLUT inhibitors.[1] While the specific inhibitory constant for this compound is not explicitly detailed in the primary literature, it served as a key intermediate in the synthesis of more potent 6-substituted analogs.[1] Based on the structure-activity relationship within the QDC series, its potency is estimated to be in the micromolar range. More potent analogs were developed by introducing larger hydrophobic substituents at the 6-position.[1]

Compound ClassInhibitorKi (µM)IC50 (µM)Notes
Quinoline Dicarboxylic Acids 6-biphenyl-4-yl-QDC41Potent 6-substituted QDC derivative.[1]
6-(4'-phenylstyryl)-QDC64Demonstrates the effect of extended aromatic systems at the 6-position.[1]
6-PhCH2CH2-QDC143Shows the impact of a flexible hydrophobic chain.[1]
6-PhCH=CH-QDC167Vinyl linkage at the 6-position.[1]
Benzoquinoline Dicarboxylic Acids (BQDCs)~70Expanded aromatic scaffold enhances inhibitory activity.[2][3]
Naphthoquinoline Dicarboxylic Acids (NQDCs)~70Further expansion of the aromatic system maintains potency.[2][3]
Azo Dyes Brilliant Yellow0.0120.044A potent and specific VGLUT inhibitor.[4]
Trypan Blue0.0500.020-0.050One of the most potent known VGLUT inhibitors, but membrane-impermeable.[4]
Alkaloids Bromocriptine~22An ergot alkaloid with VGLUT inhibitory activity.[2]
Amino Acid Analogs trans-ACPD~700A conformationally-restricted glutamate analog.[2]

Experimental Protocols

Vesicular Glutamate Uptake Inhibition Assay

This protocol outlines the key steps for determining the inhibitory potency of test compounds on VGLUT using a radioactive glutamate uptake assay.

Materials:

  • Synaptic vesicles isolated from rat brain

  • [3H]L-glutamate

  • Assay Buffer: 20 mM K-HEPES (pH 7.4), 250 mM sucrose, 4 mM MgSO4, 4 mM KCl, 2 mM L-aspartic acid

  • ATP solution (20 mM in Tris buffer)

  • Test compounds (e.g., this compound) at various concentrations

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Synaptic Vesicles: Isolate synaptic vesicles from rat cerebral cortex using established differential centrifugation and sucrose gradient methods. Determine the protein concentration of the final vesicle preparation.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing synaptic vesicles (typically 50 µg of protein), assay buffer, and the desired concentration of the test inhibitor. The final volume is typically 100 µL.

  • Pre-incubation: Incubate the reaction mixtures at 30°C for 10 minutes. This step allows the inhibitor to interact with the vesicles before the uptake of glutamate is initiated.

  • Initiation of Glutamate Uptake: Start the uptake reaction by adding a mixture of [3H]L-glutamate (final concentration, e.g., 50 µM) and ATP (final concentration, e.g., 2 mM). A parallel set of reactions without ATP should be included to determine non-specific uptake.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 10 minutes) at 30°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters under vacuum. Immediately wash the filters three times with ice-cold 0.15 M KCl to remove unbound radiolabel.

  • Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (without ATP) from the total uptake to determine the ATP-dependent glutamate uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.

Visualizations

VGLUT_Mechanism Mechanism of Vesicular Glutamate Transport cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol VGLUT {VGLUT Transporter |  Cytosolic side |  Vesicular lumen} Glutamate_in Glutamate VGLUT:out->Glutamate_in Transport H_out H+ VGLUT:in->H_out VATPase {V-type H+-ATPase} H_in H+ VATPase->H_in ADP_Pi ADP + Pi VATPase->ADP_Pi H_in->VGLUT:out Δψ (Proton Gradient) Glutamate_out Glutamate Glutamate_out->VGLUT:in Binding ATP ATP ATP->VATPase Hydrolysis H_out->VATPase Pumping

Caption: Mechanism of VGLUT-mediated glutamate uptake into synaptic vesicles.

experimental_workflow Experimental Workflow for VGLUT Inhibition Assay start Start: Prepare Synaptic Vesicles prepare_rxn Prepare Reaction Mixtures (Vesicles + Buffer + Inhibitor) start->prepare_rxn pre_incubate Pre-incubate at 30°C (10 min) prepare_rxn->pre_incubate initiate_uptake Initiate Uptake (Add [3H]Glutamate + ATP) pre_incubate->initiate_uptake incubate Incubate at 30°C (10 min) initiate_uptake->incubate terminate Terminate by Filtration & Wash incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate IC50/Ki) quantify->analyze end End analyze->end

Caption: Workflow for assessing VGLUT inhibitory potency.

References

Quantitative NMR (qNMR) for the Absolute Purity Determination of Bromoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute purity of pharmaceutical intermediates like bromoquinolines is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods, supported by a detailed experimental protocol and performance data for the purity assessment of bromoquinolines.

qNMR as a Primary Method for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that enables the direct measurement of an analyte's concentration and purity.[1] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei responsible for that signal.[3][4][5] By comparing the integral of a specific proton signal from the bromoquinoline analyte to that of a certified internal standard of known purity, the absolute purity can be determined without requiring a specific reference standard of the analyte itself.[6][7]

Key advantages of qNMR include:

  • Direct Measurement : It provides an absolute purity value without the need for a chemically identical reference standard for the analyte.[8]

  • High Accuracy and Precision : The method is capable of delivering highly accurate and precise results, with relative standard deviations (RSD) often below 1%.[1][9]

  • Structural Confirmation : A single qNMR experiment simultaneously provides quantitative data and confirms the structure of the analyte and any observable impurities.[6][8]

  • Versatility : A single, appropriate internal standard can be used to quantify a wide array of different compounds.[8]

  • Broad Acceptance : The qNMR methodology for purity determination has been adopted into official standards and compendial guidelines, such as the Japanese Pharmacopoeia.[3][10][11]

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other techniques like High-Performance Liquid Chromatography (HPLC) are commonly used. The choice of method depends on the specific analytical requirements. For a comprehensive characterization of synthesized bromoquinolines, a combination of orthogonal techniques is highly recommended.[6][7]

Table 1: Comparison of qNMR and HPLC-UV for Purity Analysis

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle A direct, primary method based on signal intensity being proportional to the molar concentration.[1]A comparative method based on physical separation and UV detection.[1]
Accuracy High, as it provides an absolute purity value independent of the analyte's reference standard.[1][6]High, but can be influenced by the UV response factors of impurities, which may differ from the main component.[1][12]
Precision Excellent, typically with a low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Reference Standard Requires a certified internal standard of a different compound.[8]Requires a certified reference standard of the same compound for accurate quantification; area percent purity assumes equal response factors for all components.[1][12]
Selectivity High, based on distinct chemical shifts of resonance signals.[1] 2D NMR can be used to resolve overlapping signals.[13]High, based on chromatographic separation. Co-elution of impurities can be a challenge.
Structural Info Provides detailed structural information on the analyte and impurities in the same measurement.[6]Provides no structural information; typically coupled with Mass Spectrometry (MS) for identification.
Throughput Lower, especially when long relaxation delays are required for accurate quantification.[7]Higher, with typical run times of 20-30 minutes per sample.[7]
Sample State Non-destructive; the sample can be fully recovered after analysis.[7]Destructive.[7]

Discrepancies between methods can arise; for instance, an impurity with a significantly different UV response factor compared to the main analyte could be underestimated by HPLC area percent analysis.[1] As a molar-based technique, qNMR often provides a more accurate representation of the sample's composition.[1]

Experimental Protocol: qNMR Purity of 6-Bromoquinoline

This protocol details the determination of the absolute purity of 6-Bromoquinoline using ¹H qNMR with an internal standard.

Instrumentation and Materials
  • NMR Spectrometer : 400 MHz or higher field strength.[6]

  • Internal Standard (IS) : A certified reference material of known high purity. Maleic acid or dimethyl sulfone are suitable choices as their proton signals resonate in clear regions of the spectrum away from typical aromatic signals.[6][14] The IS must be stable, non-volatile, non-hygroscopic, and soluble in the chosen NMR solvent.[12]

  • NMR Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for bromoquinolines and many common internal standards.[15]

  • Equipment : High-precision analytical balance (0.01 mg accuracy), volumetric flasks, pipettes, and 5 mm NMR tubes.[16]

Sample Preparation
  • Accurately weigh approximately 15-20 mg of the 6-Bromoquinoline sample into a clean, dry vial.[6]

  • Accurately weigh an appropriate amount of the selected internal standard (e.g., 8-10 mg of maleic acid) into the same vial.[6] The goal is a signal intensity ratio between the analyte and IS that is close to 1:1.[17]

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆. Ensure complete dissolution.

  • Transfer a sufficient volume of the final solution (e.g., 600 µL) into a 5 mm NMR tube.[16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Purity Calculation weigh_analyte Accurately Weigh Bromoquinoline weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve Mixture in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Absolute Purity Using qNMR Formula process->calculate G cluster_inputs Measured & Known Values cluster_constants Constants cluster_calc Calculation I_analyte Integral (Analyte) I_analyte ratio_I Integral Ratio I_analyte->ratio_I I_IS Integral (IS) I_IS I_IS->ratio_I m_analyte Mass (Analyte) m_analyte ratio_m Mass Ratio m_analyte->ratio_m m_IS Mass (IS) m_IS m_IS->ratio_m N_analyte # Protons (Analyte) N_analyte ratio_N Proton Ratio N_analyte->ratio_N N_IS # Protons (IS) N_IS N_IS->ratio_N M_analyte Molar Mass (Analyte) M_analyte ratio_M Molar Mass Ratio M_analyte->ratio_M M_IS Molar Mass (IS) M_IS M_IS->ratio_M P_IS Purity (IS) Purity_IS result Final Purity (%) P_IS->result ratio_I->result ratio_N->result ratio_M->result ratio_m->result

References

A Comparative Guide to the Anticancer Activity of Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects. The introduction of bromine atoms to the quinoline ring system has been a strategic approach to enhance this activity, leading to the development of numerous bromoquinoline isomers with promising cytotoxic profiles against various cancer cell lines. This guide provides an objective comparison of the anticancer activity of different bromoquinoline isomers, supported by experimental data, to aid researchers in the field of oncology and drug discovery.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of bromoquinoline derivatives is significantly influenced by the position and number of bromine substituents, as well as the presence of other functional groups. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. While comprehensive comparative data for simple monobromoquinoline isomers is limited in publicly available literature, extensive research has been conducted on di- and tri-substituted bromoquinolines.

Cytotoxicity of Polysubstituted Bromoquinoline Isomers

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various polysubstituted bromoquinoline derivatives against a panel of human cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 - 25.6Not SpecifiedNot Specified
HeLa (Cervical Carcinoma)6.7 - 25.6Not SpecifiedNot Specified
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline C6 (Rat Brain Tumor)50.05-FUNot Specified
HT29 (Colorectal Adenocarcinoma)26.25-FUNot Specified
HeLa (Cervical Carcinoma)24.15-FUNot Specified
6-Bromo-5-nitroquinoline HT29 (Colorectal Adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92DoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-7 (Breast Adenocarcinoma)1.7 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative (IX) MCF-7 (Breast Adenocarcinoma)1.8 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd) MCF-7 (Breast Adenocarcinoma)1.83 µg/mLDoxorubicinNot specified

Note: Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The evaluation of the anticancer activity of bromoquinoline isomers predominantly relies on in vitro cytotoxicity assays. The following are detailed methodologies for the key experiments cited.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Bromoquinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compounds and a positive control (e.g., Doxorubicin) for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Bromoquinoline compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Collection of Supernatant: After the treatment period, centrifuge the plates and collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the supernatant of treated cells compared to control cells (spontaneous LDH release) and cells lysed to achieve maximum LDH release.

Mechanisms of Anticancer Activity

Bromoquinoline isomers exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in DNA replication and repair.

Induction of Apoptosis

Several bromoquinoline derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic signaling can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One study on a quinoline derivative, PQ1, demonstrated the activation of both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway), leading to the activation of the executioner caspase-3.[1][2]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bromoquinoline Bromoquinoline Bromoquinoline->Death Receptors Bromoquinoline->Mitochondrion induces stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Bromoquinoline-induced apoptosis signaling pathway.

Inhibition of Topoisomerase I

Topoisomerase I is a crucial enzyme that relaxes DNA supercoils during replication and transcription. Some bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as inhibitors of this enzyme.[3] They are believed to function as "poisons" by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering cell death.

Topoisomerase_Inhibition cluster_process Topoisomerase I Catalytic Cycle Supercoiled DNA Supercoiled DNA Top1-DNA Complex Top1-DNA Complex Supercoiled DNA->Top1-DNA Complex Binding Cleavage Cleavage Top1-DNA Complex->Cleavage Single-strand break Re-ligation Re-ligation Cleavage->Re-ligation Stabilized Complex Stabilized Top1-DNA-Bromoquinoline Complex Cleavage->Stabilized Complex Relaxed DNA Relaxed DNA Re-ligation->Relaxed DNA Bromoquinoline Bromoquinoline Bromoquinoline->Cleavage Binds to complex Cell Death Cell Death Stabilized Complex->Cell Death Replication fork collision

Caption: Mechanism of Topoisomerase I inhibition by bromoquinolines.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of the anticancer activity of bromoquinoline isomers.

Experimental_Workflow Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT, LDH) Compound Synthesis->Cytotoxicity Assay Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Data Analysis & Conclusion Data Analysis & Conclusion IC50 Determination->Data Analysis & Conclusion Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Topoisomerase Assay Topoisomerase Assay Mechanism of Action Studies->Topoisomerase Assay Apoptosis Assay->Data Analysis & Conclusion Topoisomerase Assay->Data Analysis & Conclusion

Caption: In vitro evaluation of bromoquinoline anticancer activity.

References

A Comparative Guide to Cross-Validation of HPLC and NMR for Purity Assessment of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of chemical entities. This guide provides an objective comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By cross-validating these orthogonal methods, a more comprehensive and reliable purity profile can be achieved.[1][2]

This guide will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance.

Principles of Purity Analysis: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3] For purity assessment, a detector (commonly UV-Vis) measures the response of the analyte and any impurities as they elute from the column.[3] While highly sensitive for detecting trace impurities, accurate quantification by HPLC often relies on the assumption that all components have a similar response factor at the detection wavelength, or it necessitates the use of reference standards for each impurity.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the analyte's concentration.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][4][5][6] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3][4][7]

Comparative Performance: HPLC vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between mobile and stationary phases.[3]Direct measurement based on the proportionality of signal intensity to the number of nuclei.[4][5][6]
Quantification Typically relative (area percent) unless impurity standards are available.[3]Absolute quantification against a certified internal standard.[3][4][7]
Reference Standard Often requires a reference standard of the analyte and each impurity for accurate quantification.[3]Requires a certified internal standard of a different, stable compound.[3][4][8]
Sensitivity High sensitivity, capable of detecting trace impurities.[9][10][11]Generally lower sensitivity than HPLC, which may be a limitation for very low-level impurities.
Selectivity High, based on chromatographic separation. Co-eluting impurities can be an issue.[3]High, based on distinct resonance signals. Overlapping signals can be a challenge.[3]
Information Provided Retention time and peak area/height. Limited structural information without a mass spectrometer (MS) detector.Detailed structural information of the analyte and impurities in the same experiment.[4]
Sample Throughput Can be automated for high throughput.[9][11]Can be faster than developing a new chromatographic method.[4]
Destructive Generally non-destructive, but sample is dissolved and may be modified by the mobile phase.Non-destructive, allowing for sample recovery.[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A robust HPLC method is essential for the accurate determination of compound purity. Method validation is a critical step to ensure the reliability of the results and should be performed according to established guidelines.[13][14][15][16][17]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD).[13]

  • A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).[1]

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[14]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[14]

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength appropriate for the analyte's chromophore.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

  • For more accurate quantification, a response factor for each impurity relative to the main compound should be determined using reference standards.

Quantitative ¹H NMR (qNMR) Method for Purity Assessment

qNMR provides a direct and accurate means of determining the purity of a synthesized compound.[4][5][6] The following protocol outlines the key steps for a successful qNMR experiment.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

  • 5 mm NMR tubes.[1][18]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound into a vial.[1]

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should be stable, non-volatile, and have signals that do not overlap with the analyte signals.[8]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 30° or 90° pulse sequence.[4]

  • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often used).[4]

  • Number of Scans (ns): Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[2][4]

  • Acquisition Time (aq): Typically 2-4 seconds.[2]

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Workflow and Logical Relationships

The following diagrams illustrate the workflow for cross-validating HPLC and NMR data and the logical relationship between these two orthogonal techniques for a comprehensive purity assessment.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation & Cross-Validation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis NMR_Analysis qNMR Analysis Purification->NMR_Analysis HPLC_Purity Purity by HPLC (Area %) HPLC_Analysis->HPLC_Purity NMR_Purity Purity by qNMR (Absolute %) NMR_Analysis->NMR_Purity CrossValidation Cross-Validation & Comparison HPLC_Purity->CrossValidation NMR_Purity->CrossValidation FinalPurity Final Purity Assessment CrossValidation->FinalPurity

Caption: Workflow for cross-validation of HPLC and qNMR for purity assessment.

OrthogonalMethods cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis Compound Synthesized Compound HPLC Separation by Polarity Compound->HPLC NMR Nuclear Resonance Compound->NMR UV_Detection UV Detection HPLC->UV_Detection HPLC_Result Relative Purity (Area %) UV_Detection->HPLC_Result Comprehensive_Purity Comprehensive Purity Profile HPLC_Result->Comprehensive_Purity NMR_Result Absolute Purity & Structure NMR->NMR_Result Internal_Std Internal Standard Internal_Std->NMR_Result NMR_Result->Comprehensive_Purity

Caption: Logic of employing orthogonal methods for comprehensive purity analysis.[1]

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized compounds.[1] HPLC offers high sensitivity for detecting impurities, while qNMR provides a direct, absolute measure of purity and valuable structural information. Relying on a single analytical method can sometimes be misleading.[2] Therefore, a cross-validation approach, utilizing both of these orthogonal methods, is highly recommended for a comprehensive and robust validation of a compound's purity.[1][2] This ensures a high degree of confidence in the reported purity value, which is paramount in research and drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinoline-2,4-dicarboxylic Acids and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of substituted quinoline-2,4-dicarboxylic acids and their closely related 2-substituted quinoline-4-carboxylic acid analogs. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on anticancer and enzyme inhibitory activities.

Core Structure and Biological Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many synthetic compounds with a wide range of biological activities.[1] Specifically, quinoline-4-carboxylic acids are key pharmacophores that have been extensively studied.[2][3] The biological activity of these molecules can be significantly modulated by introducing various substituents at different positions on the quinoline ring.[2] This guide will focus on the impact of substitutions at the C2 and C4 positions, with a particular emphasis on quinoline-2,4-dicarboxylic acids and their derivatives. These compounds have shown promise as inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), DNA methyltransferases, and sirtuins, making them attractive candidates for anticancer therapies.[4][5][6]

Comparative Analysis of Biological Activity

The biological activity of substituted quinoline-2,4-dicarboxylic acids and their analogs is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of different substitution patterns on their inhibitory potency against key biological targets.

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors [4]

Compound IDR1 (C2-substituent)R2 (C6-substituent)DHODH IC50 (μM)HCT-116 IC50 (μM)
35PhenylH0.0543 ± 0.037-
39PhenylCl0.0542 ± 0.012-
41 Phenyl F 0.00971 ± 0.0014 3.02 ± 0.35
42PhenylMe0.0360 ± 0.0058-
432'-F-PhenylF0.0262 ± 0.018-

Data suggests that small, lipophilic substituents at the C6 position, such as fluorine, enhance the potency of DHODH inhibition.[4]

Table 2: Anticancer and Enzyme Inhibitory Activity of Various Quinoline Derivatives

Compound IDTarget/Cell LineActivity/IC50 (µM)Reference
P6SIRT37.2[6][7]
11DNMT1low micromolar[5][8]
12DNMT1 & CamA~2[5]
13Neil2~0.3-0.6[5]
4bMRP2 Inhibitor-[9]
5a4Staphylococcus aureus64 (MIC, µg/mL)[10]
5a7Escherichia coli128 (MIC, µg/mL)[10]
7cMCF-7 (Breast Cancer)1.73 (µg/mL)[7]

This table highlights the diverse biological targets of quinoline derivatives, ranging from sirtuins and DNA methyltransferases to antibacterial activity.

Key Structure-Activity Relationship Insights

The analysis of various studies reveals several key SAR principles for substituted quinoline-4-carboxylic acids:

  • C2-Position : Bulky, hydrophobic substituents at the C2 position are generally necessary for potent activity, particularly for DHODH inhibition.[11] The presence of an aryl ring at this position is often associated with good anticancer and antibacterial activity.[2][12]

  • C4-Position : A carboxylic acid group at the C4 position is a strict requirement for the inhibition of DHODH, as it forms crucial interactions, such as a salt bridge with arginine residues in the enzyme's active site.[4][11]

  • Benzo Ring Substitutions : Substitutions on the benzo portion of the quinoline ring can significantly influence potency. For instance, small lipophilic groups at the C6 position can enhance DHODH inhibitory activity.[4] Halogen substitutions at the C6 and C8 positions have been found to be potent for inhibitors of the glutamate vesicular transport system.[13]

  • Lipophilicity : The lipophilicity of the substituents has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[2][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Synthesis of Quinoline-2,4-dicarboxylic Acids and Analogs:

A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .[2][9]

  • Reactants : Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are mixed in a solvent like ethanol.[2][10][12]

  • Reaction Conditions : The mixture is typically refluxed for several hours.[9][12]

  • Purification : The product is isolated by filtration and can be purified by recrystallization.[7][12]

Another classical method is the Pfitzinger condensation reaction , which is used to generate 2,4-disubstituted quinoline analogs.[4]

  • Reactants : Isatin and a compound with a reactive methylene group are condensed in the presence of a base.[4]

In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Seeding : Cancer cells are seeded in 96-well plates and incubated overnight.[7][9]

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[7]

  • MTT Addition : MTT solution is added to each well, and the plate is incubated for another 4 hours.[7]

  • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis : The IC50 value, the concentration that inhibits 50% of cell growth, is determined from a dose-response curve.[7]

Enzyme Inhibition Assays (e.g., DHODH Assay):

Enzyme inhibition assays are performed to determine the potency of compounds against their specific molecular targets.

  • The activity of DHODH is measured by monitoring the reduction of a specific substrate, which can be followed spectrophotometrically.[4] The assay mixture typically includes the enzyme, the substrate, and various concentrations of the inhibitor.[4]

Visualizing Molecular Interactions and Workflows

Signaling Pathway Inhibition by Quinoline Derivatives:

The following diagram illustrates the inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors, a key mechanism of action for many anticancer quinoline-4-carboxylic acids.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA and RNA Synthesis UMP->DNA_RNA_Synthesis Quinoline_Inhibitor Quinoline-4-carboxylic Acid Derivative Quinoline_Inhibitor->Orotate Inhibition caption DHODH Inhibition by Quinoline Derivatives SAR_Workflow Lead_Compound Quinoline-2,4-dicarboxylic acid or analog Synthesis Synthesis of Analogs (e.g., Doebner, Pfitzinger reactions) Lead_Compound->Synthesis Biological_Screening Biological Screening (e.g., MTT, Enzyme Assays) Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50 determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Synthesis Design new analogs Optimized_Compound Optimized Lead Compound SAR_Elucidation->Optimized_Compound caption SAR Study Workflow for Quinoline Derivatives

References

Safety Operating Guide

Navigating the Disposal of 6-bromoquinoline-2,4-dicarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-bromoquinoline-2,4-dicarboxylic acid, a halogenated heterocyclic organic compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Immediate Safety and Handling Precautions

Key Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, carefully sweep or shovel the solid material into a designated, labeled container for hazardous waste. Avoid generating dust.

Quantitative Data Summary

The following table summarizes key identifiers and anticipated hazard classifications for this compound, based on information for the compound and its close structural analogs.

IdentifierValueReference
Chemical Name This compoundSynHet
CAS Number 250641-14-6SynHet
Molecular Formula C₁₁H₆BrNO₄Inferred
Anticipated GHS Hazard Statements H315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[2][3][4] As a halogenated organic compound, specific disposal methods are required.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification: Clearly label a dedicated, sealable container for "Halogenated Organic Waste" to collect all solid residues of this compound.

  • Segregation: Do not mix this compound with non-halogenated organic waste, inorganic waste, or solvents.[5] Proper segregation is crucial for safe and compliant disposal.

  • Containerization: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is kept securely closed when not in use.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., irritant).

  • Licensed Disposal: Arrange for the collection and disposal of the container by a licensed hazardous waste disposal company.[6][7]

  • Recommended Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic byproducts like hydrogen bromide.[1][8][9]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

This comprehensive guide, based on the best available data for structurally similar compounds and general hazardous waste protocols, provides a robust framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling 6-bromoquinoline-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-bromoquinoline-2,4-dicarboxylic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Chemical Profile and Hazards:

Hazard StatementGHS ClassificationPrecautionary Measures
H315 Causes skin irritationP264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335 May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P271: Use only outdoors or in a well-ventilated area.[2][3]
Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment is necessary before handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and dust that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]Prevents skin contact and irritation.[2] Gloves should be inspected before use and disposed of properly.
Body Protection A chemically compatible laboratory coat.[6] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[6]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Required when dusts are generated. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate.[7][8]Prevents respiratory tract irritation from inhalation of dust.[2]
Operational and Handling Plan

Adherence to proper operational procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Work should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[2][8]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand all safety precautions.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • During Use: Avoid creating dust. Keep the container tightly closed when not in use.[7]

  • Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect waste material in a designated, labeled, and suitable container.

  • Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations.[7][8] This may involve incineration in a licensed facility.[2] Do not mix with other waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Pre-Experiment Checklist:

    • Confirm the chemical fume hood is operational.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Assemble all required PPE: chemical safety goggles, nitrile or neoprene gloves, and a lab coat.

    • Prepare a designated waste container for chemical waste.

  • Handling the Compound:

    • Don the appropriate PPE before entering the designated handling area.

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Carefully open the container, avoiding any dispersal of dust.

    • Use a clean spatula to weigh the desired amount of the compound on weighing paper or in a suitable container.

    • Transfer the compound to the reaction vessel.

    • Securely close the primary container and return it to its designated storage location.

  • Post-Handling Procedures:

    • Clean any spills within the fume hood immediately using appropriate methods.

    • Decontaminate the work surface.

    • Dispose of all contaminated materials, including weighing paper and disposable gloves, in the designated chemical waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Prepare for Handling risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select & Don Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->engineering_controls handling_procedure Execute Handling Protocol (Weighing, Transfer) engineering_controls->handling_procedure spill_check Spill or Exposure? handling_procedure->spill_check spill_response Initiate Spill/Exposure Response Protocol spill_check->spill_response Yes decontamination Decontaminate Work Area & Equipment spill_check->decontamination No spill_response->decontamination waste_disposal Dispose of Waste & Contaminated Materials decontamination->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-bromoquinoline-2,4-dicarboxylic Acid
Reactant of Route 2
6-bromoquinoline-2,4-dicarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.